molecular formula C12H11N2O9V-2 B10780470 VO-Ohpic trihydrate

VO-Ohpic trihydrate

Cat. No.: B10780470
M. Wt: 378.16 g/mol
InChI Key: QDBNYNOSIVHKQE-UHFFFAOYSA-K
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Description

VO-Ohpic trihydrate is a useful research compound. Its molecular formula is C12H11N2O9V-2 and its molecular weight is 378.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11N2O9V-2

Molecular Weight

378.16 g/mol

IUPAC Name

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate

InChI

InChI=1S/2C6H5NO3.2H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;/h2*1-3,8H,(H,9,10);2*1H2;;/q;;;;;+1/p-3

InChI Key

QDBNYNOSIVHKQE-UHFFFAOYSA-K

Canonical SMILES

[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O.O[V]=O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of VO-Ohpic Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its mechanism of action revolves around the direct inhibition of PTEN's lipid phosphatase activity, leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound, a vanadium-based organic complex, is a highly selective small-molecule inhibitor of PTEN.[1] PTEN functions as a crucial negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] The loss or reduction of PTEN function is a common event in a variety of human cancers, leading to uncontrolled cell growth and survival. By inhibiting PTEN, this compound effectively mimics the effects of growth factor signaling, making it a valuable tool for studying PTEN function and a potential therapeutic agent in conditions such as diabetes and certain cancers.[2][3]

Core Mechanism of Action: PTEN Inhibition

The primary molecular target of this compound is the lipid phosphatase PTEN.[3] It acts as a potent, reversible, and non-competitive inhibitor of PTEN.[2] The inhibition of PTEN by this compound leads to an accumulation of PIP3 at the cell membrane.[4] This, in turn, facilitates the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[3]

Signaling Pathway

The inhibition of PTEN by this compound initiates a signaling cascade with significant downstream consequences. The central pathway affected is the PI3K/Akt/mTOR pathway.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits mTOR mTOR Akt->mTOR FoxO3a FoxO3a Akt->FoxO3a Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis FoxO3a->Apoptosis

Figure 1: PTEN/PI3K/Akt Signaling Pathway Inhibition by this compound.

As depicted in Figure 1, the inhibition of PTEN by this compound leads to the activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes cell growth and proliferation, and FoxO3a, a transcription factor involved in apoptosis.[1][3] This signaling cascade ultimately results in diverse cellular responses.

Quantitative Data

The potency and efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data available.

ParameterValueCell/SystemReference
IC₅₀ (PTEN) 35 nMIn vitro[3]
IC₅₀ (PTEN) 46 ± 10 nMIn vitro (OMFP assay)[5][6]
Kᵢc (competitive) 27 ± 6 nMIn vitro[5]
Kᵢu (uncompetitive) 45 ± 11 nMIn vitro[5]
Table 1: In Vitro Inhibitory Activity of this compound against PTEN.
Cell LineEffectConcentrationDurationReference
NIH 3T3 & L1 fibroblastsDose-dependent increase in Akt phosphorylation (Ser473 & Thr308)Saturation at 75 nMNot specified[1]
Hep3B (low PTEN)Inhibition of cell viability, proliferation, and colony formation0-5 µM72 h[3]
Hep3B (low PTEN)Induction of senescence-associated β-galactosidase activityNot specified5 days
PLC/PRF/5 (high PTEN)Lesser inhibition of cell viability, proliferation, and colony formation0-5 µM72 h[3]
SNU475 (PTEN-negative)No effect on cell viability, proliferation, and colony formation0-5 µM72 h[3]
Table 2: Cellular Effects of this compound.
Animal ModelDosageAdministrationEffectReference
Nude mice with Hep3B xenografts10 mg/kgi.p.Significant inhibition of tumor growth[3]
C57BL6 mice (cardiac arrest model)Not specifiedNot specifiedIncreased survival, LVPmax, and dP/dt max[3]
Male C57BL6 mice (ischemia-reperfusion)10 µg/kgi.p.Decreased myocardial infarct size[1][6]
Table 3: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This assay quantifies the enzymatic activity of PTEN by measuring the release of phosphate from a substrate.

PTEN_Inhibition_Assay cluster_workflow Experimental Workflow A 1. Prepare Reagents: - Recombinant PTEN enzyme - this compound dilutions - Substrate (e.g., PIP3 or OMFP) - Assay buffer B 2. Pre-incubation: Incubate PTEN with varying concentrations of VO-Ohpic trihydrate for 10 min at RT. A->B C 3. Initiate Reaction: Add substrate to start the phosphatase reaction. B->C D 4. Stop Reaction & Detect: - For PIP3: Use Malachite Green reagent to detect free phosphate. - For OMFP: Measure fluorescence. C->D E 5. Data Analysis: Calculate IC50 value. D->E

Figure 2: Workflow for PTEN Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant PTEN enzyme, a serial dilution of this compound (typically in DMSO, then diluted in assay buffer), and the substrate (e.g., DiC16 PIP3 or 3-O-methylfluorescein phosphate - OMFP).[2] The assay buffer typically contains 100 mM Tris (pH 7.4) and 2 mM DTT.[2]

  • Pre-incubation: In a microplate, incubate the PTEN enzyme with various concentrations of this compound for 10 minutes at room temperature.[2][7]

  • Reaction Initiation: Add the substrate to each well to start the phosphatase reaction. Incubate at 30°C for 20 minutes.[2]

  • Detection:

    • For PIP3 substrate: Stop the reaction by adding a Malachite Green-based color reagent. After a 10-minute development period, measure the absorbance at 650 nm.[2]

    • For OMFP substrate: Continuously monitor the increase in fluorescence as OMFP is dephosphorylated.[2]

  • Data Analysis: Plot the percentage of PTEN inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[2]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., Hep3B, PLC/PRF/5, SNU475) in 96-well plates at a density of 3x10³ cells per well and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[3]

  • BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment period.[3]

  • Detection: At the end of the incubation, fix the cells and detect the incorporated BrdU using a colorimetric immunoassay according to the manufacturer's instructions.

  • Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.[3]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN. Its mechanism of action is centered on the upregulation of the PI3K/Akt/mTOR signaling pathway. This leads to a range of cellular effects, including altered cell proliferation, survival, and metabolism. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating PTEN biology and for professionals involved in the development of novel therapeutics targeting this critical pathway. Further research may continue to elucidate the full therapeutic potential of this compound in various disease contexts.

References

An In-depth Technical Guide to VO(Ohpic) Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO(Ohpic) trihydrate, a vanadium-based coordination complex, has emerged as a highly potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for its synthesis and use in various assays are provided, along with a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and neuroprotective research.

Chemical Properties and Synthesis

VO(Ohpic) trihydrate is the common name for the vanadyl(IV) complex with two 3-hydroxypicolinate (Ohpic) ligands. Its systematic name is aqua[3-hydroxy-2-pyridinecarboxylato-κN¹,κO²][3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxovanadate(1-) hydrogen trihydrate.

Table 1: Chemical and Physical Properties of VO(Ohpic) Trihydrate

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₁₁V
Molecular Weight 415.20 g/mol
CAS Number 476310-60-8
Appearance Crystalline solid
Solubility Soluble in DMSO (>10 mM)
Synthesis Protocol

The synthesis of VO(Ohpic) trihydrate is based on the reaction of a vanadyl salt with 3-hydroxypyridine-2-carboxylic acid in an aqueous solution. The following protocol is adapted from procedures described in the literature.

Materials:

  • Vanadyl sulfate (VOSO₄)

  • 3-Hydroxypyridine-2-carboxylic acid (H₂hpic)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 1 equivalent of vanadyl sulfate in deionized water.

  • In a separate flask, dissolve 2 equivalents of 3-hydroxypyridine-2-carboxylic acid in a minimal amount of deionized water, with gentle heating if necessary.

  • Slowly add the 3-hydroxypyridine-2-carboxylic acid solution to the vanadyl sulfate solution with constant stirring.

  • Adjust the pH of the resulting mixture to approximately 7.0 using a suitable base (e.g., NaOH solution).

  • Continue stirring the reaction mixture at room temperature for several hours.

  • The product will precipitate out of the solution. Collect the crystalline solid by filtration.

  • Wash the collected solid with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain VO(Ohpic) trihydrate.

Mechanism of Action: PTEN Inhibition

VO(Ohpic) trihydrate is a potent, reversible, and non-competitive inhibitor of PTEN, a dual-specificity phosphatase that is a critical negative regulator of the PI3K/Akt signaling pathway. PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the D3 position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP₂). This action terminates the signaling cascade initiated by phosphoinositide 3-kinase (PI3K).

By inhibiting PTEN, VO(Ohpic) trihydrate prevents the dephosphorylation of PIP₃, leading to its accumulation at the plasma membrane. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Quantitative Inhibition Data

The inhibitory potency of VO(Ohpic) trihydrate against PTEN has been determined in various studies. The half-maximal inhibitory concentration (IC₅₀) and inhibition constants (Kic and Kiu) are summarized below.

Table 2: In Vitro Inhibition of PTEN by VO(Ohpic) Trihydrate

ParameterValue (nM)Assay ConditionsReference
IC₅₀ 35PIP₃-based assay
IC₅₀ 46 ± 10OMFP-based assay
Kic 27 ± 6Non-competitive inhibition
Kiu 45 ± 11Non-competitive inhibition

Impact on Cellular Signaling Pathways

The inhibition of PTEN by VO(Ohpic) trihydrate has profound effects on the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.

The PTEN/Akt/mTOR Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the point of intervention by VO(Ohpic) trihydrate.

PTEN_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic VO(Ohpic) trihydrate VO_Ohpic->PTEN Inhibits

Caption: The PTEN/Akt/mTOR signaling pathway and the inhibitory action of VO(Ohpic) trihydrate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving VO(Ohpic) trihydrate.

In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of VO(Ohpic) trihydrate on PTEN using 3-O-methylfluorescein phosphate (OMFP) as a substrate.

Materials:

  • Recombinant human PTEN

  • OMFP (3-O-methylfluorescein phosphate)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT

  • VO(Ohpic) trihydrate stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of VO(Ohpic) trihydrate in the assay buffer.

  • In the wells of the 96-well plate, add 50 µL of the diluted VO(Ohpic) trihydrate or vehicle control (assay buffer with the same final concentration of DMSO).

  • Add 50 µL of recombinant PTEN solution (at a final concentration optimized for linear reaction kinetics) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 100 µL of OMFP solution (at a final concentration of 200 µM).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

  • Continue to monitor the fluorescence at regular intervals for a period of 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of an MTS-based assay to assess the effect of VO(Ohpic) trihydrate on the viability of cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • VO(Ohpic) trihydrate stock solution

  • 96-well clear microplate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of VO(Ohpic) trihydrate in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion

This protocol describes an in vivo experiment to evaluate the protective effects of VO(Ohpic) trihydrate in a mouse model of myocardial ischemia-reperfusion injury.

Materials:

  • Male C57BL/6 mice

  • VO(Ohpic) trihydrate

  • Sterile saline

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments

  • Triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthetize the mice with an appropriate anesthetic.

  • Administer VO(Ohpic) trihydrate (10 µg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.

  • Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.

  • Remove the ligature to allow for reperfusion for 120 minutes.

  • At the end of the reperfusion period, euthanize the mice and excise the hearts.

  • Slice the hearts and stain with 1% TTC to differentiate between infarcted (pale) and viable (red) myocardial tissue.

  • Quantify the infarct size as a percentage of the area at risk.

Summary of Biological Activity

VO(Ohpic) trihydrate has demonstrated a range of biological activities, primarily stemming from its potent inhibition of PTEN.

Table 3: Biological Activities of VO(Ohpic) Trihydrate

| Activity | Model System | Key Findings | | --- | ---

VO-Ohpic Trihydrate: A Technical Guide to a Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and reversible noncompetitive inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN plays a crucial role in regulating cellular growth, proliferation, and apoptosis by antagonizing the PI3K/Akt/mTOR signaling pathway. Its inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer and diabetes. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the D3 position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a critical upstream activator of the Akt signaling pathway.[1][2] The PI3K/Akt/mTOR cascade is a central regulator of cell survival, growth, and metabolism.[2][3][4] Loss of PTEN function, a common event in many human cancers, leads to the accumulation of PIP3, resulting in constitutive activation of Akt and downstream signaling, thereby promoting tumorigenesis.[3][5]

This compound has been identified as a potent and specific small-molecule inhibitor of PTEN.[1][6][7] Its ability to modulate the PTEN/PI3K/Akt pathway makes it a valuable tool for studying PTEN function and a potential therapeutic agent. This guide aims to provide researchers and drug development professionals with in-depth technical information on this compound.

Mechanism of Action

This compound acts as a potent inhibitor of PTEN's lipid phosphatase activity.[7][8] Studies have elucidated that it functions as a reversible and noncompetitive inhibitor .[1][9] This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex with similar affinity, affecting both the Km and Vmax of the enzymatic reaction.[1] The inhibition is not dependent on the presence of reducing agents like DTT, distinguishing it from some other classes of PTEN inhibitors.[10] By inhibiting PTEN, this compound leads to an increase in cellular levels of PIP3, which in turn promotes the phosphorylation and activation of downstream effectors such as Akt.[6][11][12]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

ParameterValueAssay ConditionsReference
IC50 35 ± 2 nMPIP3-based assay[1][6]
IC50 46 ± 10 nMOMFP-based assay[1][8]
Kic (dissociation constant from EI complex) 27 ± 6 nMMichaelis-Menten kinetics[1][8]
Kiu (dissociation constant from ESI complex) 45 ± 11 nMMichaelis-Menten kinetics[1][8]

Table 1: In Vitro Inhibition of PTEN by this compound

Cell LineAssayConcentration RangeEffectReference
Hep3B (low PTEN)Cell Viability (MTS)0-5 µM (120h)Inhibition of cell viability[13]
PLC/PRF/5 (high PTEN)Cell Viability (MTS)0-5 µM (120h)Lesser inhibition of cell viability[13]
SNU475 (PTEN-negative)Cell Viability (MTS)0-5 µM (120h)No effect[13]
Hep3BCell Proliferation (BrdU)0-5 µM (72h)Inhibition of proliferation[6]
Hep3BColony FormationNot specifiedInhibition of colony formation[6]
NIH 3T3 & L1 fibroblastsAkt Phosphorylation0-500 nM (15 mins)Dose-dependent increase, saturation at 75 nM[7]

Table 2: Cellular Activity of this compound

Signaling Pathways

The primary signaling pathway affected by this compound is the PTEN/PI3K/Akt pathway. Inhibition of PTEN by this compound leads to the activation of this cascade.

PTEN_PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 p_Akt p-Akt (Active) PIP3->p_Akt Activates PI3K PI3K PI3K->PIP3  Phosphorylates PTEN PTEN PTEN->PIP2  Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK-3β, FOXO) p_Akt->Downstream_Targets Regulates

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on recombinant PTEN using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[1]

Materials:

  • Recombinant human PTEN protein

  • OMFP (3-O-methylfluorescein phosphate) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the recombinant PTEN protein to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][14]

  • Initiate the enzymatic reaction by adding the OMFP substrate to each well (e.g., final concentration of 200 µM).[1]

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for fluorescein).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[6]

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.[6]

  • Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[6]

  • Add BrdU labeling solution to each well 24 hours before the end of the treatment period.[6]

  • At the end of the incubation, remove the culture medium and fix the cells with FixDenat solution.

  • Incubate with anti-BrdU-POD antibody according to the manufacturer's instructions.

  • Wash the wells and add the substrate solution.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

  • Express the results as the percentage inhibition of BrdU incorporation compared to the control.

Western Blotting for Akt Phosphorylation

This protocol is used to determine the effect of this compound on the activation of the downstream effector Akt in cells.

Materials:

  • Cell lines of interest (e.g., NIH 3T3, L1 fibroblasts)

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for the specified time (e.g., 15 minutes).[7]

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis PTEN_Assay PTEN Inhibition Assay (OMFP or PIP3 substrate) Kinetics Determine IC50, Kic, Kiu PTEN_Assay->Kinetics Cell_Culture Seed Cells (e.g., Hep3B, NIH 3T3) Treatment Treat with this compound Cell_Culture->Treatment Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Signaling Western Blot (p-Akt, Akt) Treatment->Signaling Viability Cell Viability Assay (MTS) Treatment->Viability Animal_Model Animal Model (e.g., Xenograft) In_Vivo_Treatment Administer this compound Animal_Model->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of PTEN. Its reversible and noncompetitive mechanism of action, coupled with its cellular and in vivo activity, makes it an invaluable tool for researchers studying the PTEN/PI3K/Akt signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for its application in basic research and preclinical drug development. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a therapeutic agent.

References

An In-Depth Technical Guide to VO-Ohpic Trihydrate: A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate, chemically known as oxovanadium(IV) bis(3-hydroxypicolinate) trihydrate, is a potent and specific small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its ability to modulate the critical PTEN/Akt signaling pathway has positioned it as a valuable tool in cancer research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Structure

This compound is a coordination complex featuring a central oxovanadium(IV) cation (VO²⁺) chelated by two 3-hydroxypicolinate ligands. The coordination sphere is completed by a water molecule, and the compound crystallizes with additional water molecules of hydration.

General Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name Oxovanadium(IV) bis(3-hydroxypicolinate) trihydrate
Synonyms This compound
CAS Number 476310-60-8
Molecular Formula C₁₂H₁₅N₂O₁₁V
Molecular Weight 415.20 g/mol
Appearance Crystalline solid
Solubility Insoluble in water; Soluble in DMSO (>10 mM)
Structure and Coordination Chemistry

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, the structural characteristics can be inferred from related oxovanadium(IV) complexes with picolinate and its derivatives. The vanadium center is expected to adopt a distorted square pyramidal or octahedral geometry.

In a likely coordination scheme, the two 3-hydroxypicolinate ligands act as bidentate chelators, coordinating to the vanadium ion through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. The oxo group (V=O) would occupy the apical position, a characteristic feature of many oxovanadium(IV) complexes. An equatorial water molecule would complete the coordination sphere. The remaining two water molecules are incorporated into the crystal lattice.

Expected Coordination Geometry of VO-Ohpic:

Caption: Proposed coordination sphere of the VO(Ohpic) complex.

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of this compound. Although detailed spectral data is not widely published, typical spectroscopic features for such complexes are expected.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
Infrared (IR) Spectroscopy - Strong V=O stretching band around 980 cm⁻¹.- Bands corresponding to the C=O and C=N stretching vibrations of the picolinate ligand, shifted upon coordination.- Broad absorption due to the O-H stretching of water molecules.
UV-Vis Spectroscopy - d-d transitions characteristic of oxovanadium(IV) complexes in the visible region.- Ligand-to-metal charge transfer (LMCT) bands in the UV region.
¹H NMR Spectroscopy Due to the paramagnetic nature of the Vanadium(IV) center, ¹H NMR signals are expected to be broad. This technique is often used to confirm the presence of the organic ligand rather than for detailed structural elucidation of the complex itself.
EPR Spectroscopy The d¹ electronic configuration of V(IV) makes it EPR active. The spectrum would be expected to show an eight-line hyperfine splitting pattern due to the interaction with the ⁵¹V nucleus (I = 7/2), providing information about the coordination environment.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the PI3K/Akt signaling pathway.[1] By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors, most notably the serine/threonine kinase Akt.

Potency and Selectivity

This compound exhibits potent inhibition of PTEN with a reported IC₅₀ value of 35 nM. It has demonstrated high selectivity for PTEN over other phosphatases.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PTEN, leading to the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PTEN_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

Caption: The PTEN/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol is not explicitly published, the synthesis is reported to be based on the reaction of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous medium.[2] A general procedure for the synthesis of similar oxovanadium(IV) picolinate complexes is as follows:

Materials:

  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • 3-Hydroxypicolinic acid

  • Deionized water

  • Ethanol

  • Base (e.g., NaOH or NH₄OH) for pH adjustment

Procedure:

  • Dissolve 3-hydroxypicolinic acid in deionized water, followed by the addition of a stoichiometric amount of base to deprotonate the carboxylic acid.

  • In a separate flask, dissolve vanadyl sulfate hydrate in deionized water.

  • Slowly add the vanadyl sulfate solution to the 3-hydroxypicolinate solution with constant stirring.

  • The pH of the resulting solution is carefully adjusted to induce precipitation of the complex.

  • The mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

  • The resulting precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials and impurities.

  • The solid product is then dried under vacuum to yield this compound.

Note: The exact stoichiometry, pH, and reaction time may need to be optimized for the highest yield and purity.

Characterization Methods

Elemental Analysis:

  • Carbon, hydrogen, and nitrogen content are determined using a standard CHN elemental analyzer to confirm the empirical formula.

Infrared (IR) Spectroscopy:

  • IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. Samples are prepared by grinding a small amount of the complex with dry KBr and pressing the mixture into a transparent disk.

UV-Vis Spectroscopy:

  • UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMSO) using a double-beam spectrophotometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Due to the paramagnetic nature of the V(IV) center, obtaining high-resolution NMR spectra can be challenging. However, spectra can be acquired in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the presence of the organic ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • EPR spectra are recorded at room temperature and cryogenic temperatures (e.g., 77 K) on an X-band EPR spectrometer to characterize the paramagnetic V(IV) center.

Applications in Research and Drug Development

The specific inhibition of PTEN by this compound makes it a valuable research tool for studying the roles of the PTEN/Akt pathway in various cellular processes. Its potential therapeutic applications are being explored in diseases characterized by downregulated PTEN activity or hyperactivated Akt signaling, such as certain types of cancer.[3] It has been used in preclinical studies to investigate its effects on tumor growth, cell proliferation, and senescence.[3]

Conclusion

This compound is a well-characterized and potent inhibitor of PTEN that serves as an indispensable tool for researchers in cell biology and drug discovery. Its ability to specifically modulate the PTEN/Akt signaling pathway provides a powerful means to investigate the complex roles of this pathway in health and disease. Further studies, particularly those elucidating its precise crystal structure and detailed spectroscopic properties, will undoubtedly enhance its utility and potential for therapeutic development.

References

The Discovery and History of VO-Ohpic Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols utilized for its characterization and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways affected by this inhibitor, offering a valuable resource for researchers in oncology, metabolic disorders, and neurobiology.

Discovery and History

The discovery of this compound as a potent PTEN inhibitor was a significant advancement in the field of signal transduction and drug discovery. The seminal work by Rosivatz and colleagues in 2006 laid the foundation for its development.[1] Recognizing that the active site of PTEN is wider than other cysteine-based phosphatases, they designed a strategy to create specific inhibitors by complexing vanadate scaffolds with various organic ligands.[1] This approach led to the identification of a vanadyl complex with hydroxypicolinic acid, which demonstrated high potency and specificity for PTEN.[1] This compound, later characterized in its trihydrate form, showed the ability to increase cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), enhance the phosphorylation of Akt, and boost glucose uptake in adipocytes at nanomolar concentrations.[1]

The development of this compound was rooted in the broader investigation of vanadium compounds as inhibitors of phosphatases.[2][3] Vanadyl complexes, in particular, were known for their insulin-mimetic properties, which were later suggested to be, in part, due to their inhibition of PTEN.[4] The synthesis of vanadyl complexes with picolinic acid and its derivatives had been explored, providing a chemical foundation for the creation of VO-Ohpic.[2][5][6] The unique approach of Rosivatz et al. was to leverage the structural features of the PTEN active site to achieve inhibitor specificity.[1]

Mechanism of Action: Inhibition of the PTEN/PI3K/Akt Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[7][8][9][10] PTEN is a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[7][9] This action terminates the signaling cascade initiated by phosphoinositide 3-kinases (PI3Ks).[7][9]

By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane.[1] This, in turn, facilitates the recruitment and activation of downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][11] The activation of Akt involves its phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[9][11] Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism.[11]

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.

PTEN_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits Downstream Downstream Effectors Akt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against PTEN has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound against PTEN

ParameterValueAssay ConditionsReference
IC5035 nMRecombinant PTEN, PIP3-based assay[1]
IC5046 ± 10 nMRecombinant PTEN, OMFP-based assay[12][13]
Kic (competitive inhibition constant)27 ± 6 nMRecombinant PTEN, OMFP-based assay[4]
Kiu (uncompetitive inhibition constant)45 ± 11 nMRecombinant PTEN, OMFP-based assay[4]

Table 2: Cellular and In Vivo Activity of this compound

ActivityConcentration/DosageCell Line/ModelEffectReference
Akt Phosphorylation (Ser473 & Thr308)Saturation at 75 nMNIH 3T3 and L1 fibroblastsDose-dependent increase[14]
Tumor Growth Inhibition10 µg/kg (i.p.)Mice with Hep3B xenograftsSignificant inhibition[15][16]
Induction of SenescenceVarious concentrationsHep3B cells (low PTEN)Induction of SA-β-Gal activity[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the literature indicates that this compound, with the chemical formula [V(=O)(H2O)(OHpic)2], is prepared following previously reported procedures for the synthesis of vanadyl complexes with 3-hydroxypicolinic acid.[4][17] The general approach involves the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO4), with 3-hydroxypicolinic acid in an appropriate solvent system.[17] The resulting complex is then purified and crystallized to obtain the trihydrate form.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP3.[4]

Materials:

  • Recombinant human PTEN protein

  • This compound

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

  • Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)

  • Malachite Green colorimetric reagent

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant PTEN protein.

  • Add the different concentrations of this compound to the respective wells, including a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PIP3 substrate to each well.

  • Incubate the plate at 30°C for 20 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Allow the color to develop for 10 minutes and measure the absorbance at 650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[4]

The following diagram outlines the general workflow for an in vitro PTEN inhibition assay.

PTEN_Inhibition_Assay Start Start Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Add_PTEN Add Recombinant PTEN to 96-well Plate Prepare_Inhibitor->Add_PTEN Add_Inhibitor Add this compound and Vehicle Control Add_PTEN->Add_Inhibitor Pre_Incubate Pre-incubate at RT for 10 min Add_Inhibitor->Pre_Incubate Add_Substrate Add PIP3 Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C for 20 min Add_Substrate->Incubate Stop_Reaction Add Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 650 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for an in vitro PTEN inhibition assay.

Cell-Based Assay for PTEN Inhibition (Western Blotting for p-Akt)

This assay assesses the cellular activity of this compound by measuring the phosphorylation of Akt, a downstream target of PTEN.[18][19]

Materials:

  • Cell line of interest (e.g., NIH 3T3, Hep3B)

  • Complete cell culture medium

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle-only control.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative increase in p-Akt levels.[19]

Conclusion

This compound stands out as a valuable research tool for investigating the complex roles of the PTEN/PI3K/Akt signaling pathway in health and disease. Its high potency and selectivity make it a cornerstone for studies aiming to understand the consequences of PTEN inhibition in various cellular and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating the design and execution of future investigations into the therapeutic potential of targeting PTEN. As research progresses, a deeper understanding of the nuances of PTEN inhibition will undoubtedly pave the way for novel therapeutic strategies in a range of human diseases.

References

An In-depth Technical Guide to VO-Ohpic Trihydrate (CAS: 476310-60-8): A Potent PTEN Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective, reversible, non-competitive small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2] As a vanadium-based compound, it holds significant interest in cancer research, diabetes, and cardiovascular disease studies due to its ability to modulate critical cellular signaling pathways.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it influences.

Physicochemical Properties and Synthesis

This compound, with the formal name (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, is a crystalline solid.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 476310-60-8[5]
Molecular Formula C₁₂H₉N₂O₈V · H · 3H₂O[5]
Molecular Weight 415.20 g/mol [6]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO (>10 mM), PBS (pH 7.2; 1 mg/ml). Insoluble in water.[3][5][7]
Storage Store at -20°C[3]
Synthesis

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of PTEN's lipid phosphatase activity.[3][6] PTEN is a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP3.[5] This, in turn, activates downstream signaling cascades, most notably the Akt pathway, leading to the phosphorylation and activation of Akt and its downstream targets like mTOR and the transcription factor FoxO3a.[6][8] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[5][6]

Interestingly, in some cancer cells with low PTEN expression, the over-activation of the Akt and ERK signaling pathways by VO-Ohpic can paradoxically lead to growth arrest and cellular senescence.[8]

cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation VO-Ohpic VO-Ohpic PTEN PTEN VO-Ohpic->PTEN Inhibition PTEN->PIP3 Dephosphorylation PI3K PI3K PI3K->PIP2 Phosphorylation mTOR mTOR Akt->mTOR Activation FoxO3a FoxO3a Akt->FoxO3a Inhibition Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

The inhibitory potency of this compound against PTEN has been well-characterized.

Table 2: In Vitro Inhibitory Activity of this compound

ParameterValueAssay ConditionsReference(s)
IC₅₀ (PTEN) 35 nMCell-free assay[6]
IC₅₀ (PTEN) 46 ± 10 nMPIP₃-based assay[9]
Kᵢc 27 ± 6 nMNon-competitive inhibition[9]
Kᵢᵤ 45 ± 11 nMNon-competitive inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

PTEN Inhibition Assay (Malachite Green Assay)

This protocol is adapted from a method used to characterize the inhibition of PTEN by this compound.[1]

Materials:

  • Recombinant PTEN enzyme

  • This compound stock solution (e.g., 100 µM in DMSO)

  • Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

  • Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP₃), diC16 sodium salt (1 mM stock in distilled water)

  • Color Reagent: 5 mM malachite green, 17 mM ammonium heptamolybdate, 77 mM bismuth citrate, 1.7 M HCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer containing 1% DMSO.

  • In a 96-well plate, add the desired amount of recombinant PTEN enzyme to each well.

  • Add the diluted this compound or vehicle control (1% DMSO in Assay Buffer) to the wells.

  • Pre-incubate the enzyme and inhibitor at room temperature for 10 minutes.

  • Initiate the reaction by adding the PIP₃ substrate to each well.

  • Incubate the plate at 30°C for 20 minutes.

  • Stop the reaction by adding 2.25 volumes of the Color Reagent to each well.

  • Allow the color to develop for 10 minutes at room temperature.

  • Read the absorbance at 650 nm using a microplate reader.

  • Correct for background absorbance from wells containing VO-Ohpic in assay buffer without the enzyme.

Start Start Prepare_Reagents Prepare Reagents: - PTEN Enzyme - VO-Ohpic Dilutions - PIP3 Substrate Start->Prepare_Reagents Pre-incubation Pre-incubate PTEN with VO-Ohpic (10 min) Prepare_Reagents->Pre-incubation Reaction Add PIP3 Substrate Incubate (30°C, 20 min) Pre-incubation->Reaction Stop_Reaction Add Malachite Green Color Reagent Reaction->Stop_Reaction Color_Development Incubate (10 min) Stop_Reaction->Color_Development Read_Absorbance Read Absorbance at 650 nm Color_Development->Read_Absorbance End End Read_Absorbance->End

Figure 2. Workflow for the PTEN inhibition assay using the malachite green method.

Cell Viability and Proliferation Assays

5.2.1. BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.[6]

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5)

  • Complete cell culture medium

  • This compound

  • BrdU labeling reagent

  • BrdU detection kit (colorimetric immunoassay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.

  • 24 hours before the end of the treatment, add BrdU labeling reagent to each well.

  • At the end of the incubation, perform the BrdU colorimetric immunoassay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a general guideline for detecting changes in protein phosphorylation upon treatment with this compound.

Materials:

  • Cell lines of interest

  • This compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-PTEN, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and time points.

  • Lyse the cells in lysis buffer containing phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Figure 3. General workflow for Western blot analysis of phosphorylated proteins.

Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

This assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.[8]

Materials:

  • Cell lines cultured on coverslips or in multi-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)

  • Microscope

Procedure:

  • Treat cells with this compound for the desired duration (e.g., 5 days, with fresh inhibitor added every 72 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C (without CO₂) overnight in the dark.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantify the percentage of blue-stained cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[8]

Materials:

  • Cell lines of interest

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 72 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

In Vivo Studies

This compound has demonstrated anti-tumor activity in vivo.

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineDosage and AdministrationKey FindingsReference(s)
Nude miceHep3B xenografts10 mg/kg, i.p.Significantly inhibited tumor growth.[6][8]
MiceMDA PCa-2b xenograftsNot specifiedSignificant tumor growth suppression and increased survival.[3]
C57BL6 miceKcl-induced cardiac arrest10 µg/kg, i.p.Increased survival, improved cardiac function, increased lactate clearance, and decreased plasma glucose.[6]
MiceIschemia-reperfusion injury10 µg/kg, i.p.Decreased myocardial infarct size and improved cardiac functional recovery.[3]

Pharmacokinetics and Toxicology

Specific pharmacokinetic and comprehensive toxicology data for this compound are not extensively available in the public domain. The safety data sheet indicates that it may cause skin, eye, and respiratory irritation.[10] No components are listed as carcinogenic by IARC, ACGIH, or NTP.[10] As a vanadium-containing compound, its toxicological profile would need careful consideration in any drug development program, as vanadium compounds can exhibit both therapeutic and toxic effects depending on the dose and chemical form.

Conclusion

This compound is a valuable research tool for studying the roles of PTEN in various cellular processes and disease models. Its potent and specific inhibition of PTEN allows for the targeted investigation of the PI3K/Akt signaling pathway. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound. Further studies are warranted to fully elucidate its therapeutic potential, particularly concerning its in vivo pharmacokinetics and long-term safety profile.

References

An In-depth Technical Guide to VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and experimental applications.

Physicochemical Properties

This compound is a synthetic compound that has garnered significant interest for its ability to modulate cellular signaling pathways by specifically targeting PTEN.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₁₁V[1][2]
C₁₂H₁₈N₂O₁₁V⁺
C₁₂H₉N₂O₈V • H [3H₂O][3]
Molecular Weight 415.20 g/mol [1][2][3][4]
417.22 g/mol
CAS Number 476310-60-8[1][2][3]
Appearance Crystalline solid[1][3]
Purity >98%
≥95%[3]

Note on Formula and Molecular Weight Discrepancies: The chemical formula and molecular weight for this compound show slight variations across different suppliers. The most frequently cited formula is C₁₂H₁₆N₂O₁₁V with a corresponding molecular weight of 415.20 g/mol . The formula C₁₂H₁₈N₂O₁₁V⁺ likely represents the ionized form. The formula C₁₂H₉N₂O₈V • H [3H₂O] explicitly denotes the trihydrate form. Researchers should refer to the specifications provided by their specific supplier.

Mechanism of Action and Biological Activity

This compound is a highly potent, selective, and reversible inhibitor of PTEN's lipid phosphatase activity. PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the cell membrane. This, in turn, activates downstream signaling cascades, most notably the phosphorylation and activation of Akt.[3]

The inhibition of PTEN by this compound has been shown to elicit various cellular and physiological responses, including enhanced glucose uptake in adipocytes and protection against ischemia-reperfusion injury in the myocardium.[3][5]

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP₂ PIP3 PIP₃ PIP2->PIP3 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Uptake, Cell Survival) pAkt->Downstream promotes

Signaling pathway of PTEN inhibition by this compound.

Quantitative Data

The following table summarizes key quantitative metrics related to the activity of this compound.

ParameterValueCell/SystemSource
IC₅₀ (PTEN Inhibition) 35 nMRecombinant PTEN[4][5][6]
46 ± 10 nMRecombinant PTEN[1]
Inhibition Constants Kic: 27 ± 6 nMRecombinant PTEN[1]
Kiu: 45 ± 11 nMRecombinant PTEN[1]
In Vivo Dosage (Mice) 10 µg/kg (intraperitoneal)C57BL/6 Mice[2][3]
Effect on Myocardial Infarct Size 25 ± 6% (vs. 56 ± 5% in control)C57BL/6 Mice[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are for reference only and may require optimization for specific experimental conditions.

1. In Vitro Kinase Assay (PTEN Inhibition)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on PTEN activity.

  • Enzyme Preparation: Use recombinant PTEN enzyme. Ensure enzyme preparations are tested for linearity to determine the appropriate concentration for the assay.

  • Pre-incubation: Pre-incubate the PTEN enzyme with varying concentrations of this compound at room temperature for 10 minutes in the appropriate assay buffer.[2][5]

  • Reaction Initiation: Start the phosphatase reaction by adding the substrate (e.g., PIP₃) presented in octylglucoside mixed micelles.[6]

  • Detection: Measure the resulting phosphatase activity. For lipid phosphatase assays, this can be done using a malachite green assay to detect released phosphate. For protein phosphatase activity, a substrate like O-methylfluorescein phosphate (OMFP) can be used, with detection via fluorescence.[2][5]

  • Data Analysis: Correct for background absorbance or fluorescence from VO-Ohpic in the assay buffer.[2][5] Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cell-Based Akt Phosphorylation Assay

This protocol describes how to measure the effect of this compound on Akt phosphorylation in a cell-based system.

  • Cell Culture: Culture cells (e.g., NIH 3T3 or L1 fibroblasts) in appropriate media.[6] For the assay, seed 3x10³ cells per well in a 96-well plate.[4]

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., up to 72 hours for proliferation assays).[4] A concentration of 75 nM has been shown to lead to saturation of the effect on Akt phosphorylation.[6]

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308) and total Akt.

  • Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

In_Vivo_Experiment_Workflow Animal_Prep Anesthetize Male C57BL/6 Mice (e.g., pentobarbital 70 mg/kg) Treatment Administer this compound (10 µg/kg, i.p.) or Saline Control Animal_Prep->Treatment 30 min prior to ischemia Ischemia Induce Myocardial Ischemia (e.g., ligate left coronary artery for 30 min) Treatment->Ischemia Reperfusion Initiate Reperfusion (e.g., loosen ligature for 120 min) Ischemia->Reperfusion Euthanasia Euthanize Animal and Harvest Heart Reperfusion->Euthanasia Analysis Determine Myocardial Infarct Size Euthanasia->Analysis

Workflow for an in vivo ischemia-reperfusion experiment.

3. In Vivo Administration Protocol (Mouse Model of Myocardial Infarction)

This protocol is based on a study investigating the cardioprotective effects of this compound.[2]

  • Animal Model: Use male C57BL/6 mice.

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital at 70 mg/kg).

  • Inhibitor Administration: Administer this compound via intraperitoneal (i.p.) injection at a dosage of 10 µg/kg. The control group should receive a saline injection. This is done once, 30 minutes before inducing ischemia.

  • Surgical Procedure: Induce myocardial ischemia by occluding the left coronary artery for 30 minutes. Following ischemia, initiate reperfusion by loosening the ligature for 120 minutes.

  • Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and remove the heart for determination of the infarct size.

Solubility and Storage

  • Solubility:

    • DMSO: Soluble to 25 mM or ≥ 2.5 mg/mL (6.02 mM).[1][2] Sonication may be recommended to aid dissolution.[5]

    • PBS (pH 7.2): 1 mg/mL[3]

    • Water: Insoluble or slightly soluble (< 0.1 mg/mL).[2][5]

    • In Vivo Formulation: A common vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[1][2]

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[2]

    • In Solvent: Prepare stock solutions and store at -80°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.

References

A Technical Guide to the Cellular Targets of VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular targets and mechanism of action of VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor. The information presented herein is intended to support research and development efforts by elucidating the compound's biochemical interactions and downstream cellular effects.

Primary Cellular Target: Phosphatase and Tensin Homologue (PTEN)

The principal cellular target of this compound is the tumor suppressor protein PTEN. PTEN is a dual-specificity phosphatase that primarily functions as a lipid phosphatase. Its critical role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action directly opposes the activity of phosphoinositide 3-kinases (PI3Ks), making PTEN a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, survival, and metabolism.[1][2]

This compound is a highly potent inhibitor of PTEN's lipid phosphatase activity, with inhibitory concentrations in the low nanomolar range. Its potency has been consistently demonstrated across multiple studies, although the exact IC50 values vary slightly depending on the assay conditions.[1] The compound also exhibits high selectivity for PTEN over other phosphatases.

ParameterValue (nM)Assay Substrate/ConditionSource
IC50 35PIP3-based assay[3][4][5]
IC50 46 ± 10OMFP-based assay[3][6][7]
Kic (competitive inhibition constant) 27 ± 6Recombinant PTEN[3][8]
Kiu (uncompetitive inhibition constant) 45 ± 11Recombinant PTEN[3][8]

Table 1: Summary of quantitative parameters for PTEN inhibition by this compound.

This compound is highly selective for PTEN. It has been shown to inhibit other phosphatases, such as CBPs and SopB, only at much higher micromolar or high nanomolar concentrations, respectively.[5]

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of PTEN.[7][8] As a vanadium-based compound, it is thought to act as a phosphate analog, binding to the active site of the enzyme.[1] The mechanism involves the stabilization of PTEN's inactive conformation, effectively disrupting the enzyme's catalytic site through specific hydrogen bonding and hydrophobic interactions.[9]

Characterization studies have shown that VO-Ohpic affects both the K_m and V_max of PTEN's enzymatic reaction, which is characteristic of noncompetitive inhibition.[8] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with similar affinity.[8]

G cluster_membrane Plasma Membrane PIP2 PIP2 PI3K PI3K PIP2->PI3K PIP3 PIP3 PTEN PTEN PIP3->PTEN Akt Akt (PKB) PIP3->Akt Activation PI3K->PIP3 P PTEN->PIP2 -P VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibition mTOR mTOR Akt->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Activation

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Downstream Cellular Effects

By inhibiting PTEN, this compound leads to the accumulation of cellular PIP3.[1] This accumulation results in the potent activation of the downstream PI3K/Akt/mTOR signaling cascade.

Key downstream consequences include:

  • Activation of Akt: Increased phosphorylation of Akt at key residues Serine 473 and Threonine 308 is a direct result of PTEN inhibition.[5] This effect reaches saturation at approximately 75 nM in fibroblast cell lines.[5]

  • Activation of mTOR: As a downstream effector of Akt, mTOR phosphorylation and activity are increased, influencing protein synthesis and cell growth.[3][10]

  • Regulation of Cell Proliferation and Apoptosis: this compound has been shown to reverse the anti-proliferative and pro-apoptotic effects of PTEN activity.[11] It can recover cell proliferation and reduce apoptosis in contexts where PTEN is active.[11]

  • Inhibition of Autophagy: The compound can inhibit autophagy, in some cases excessively, via the PTEN/PRAS40 pathway.[7]

  • Increased Glucose Uptake: PTEN inhibition enhances glucose uptake into cells like adipocytes, highlighting its potential relevance in metabolic studies.[4]

  • Transcriptional Regulation: The functional activation of Akt leads to a corresponding reduction in the transcriptional activity of factors like FoxO3a.[4][5]

G cluster_effects Downstream Cellular Effects VO_Ohpic This compound PTEN PTEN Inhibition VO_Ohpic->PTEN PIP3 PIP3 Accumulation PTEN->PIP3 Akt Akt/mTOR Pathway Activation PIP3->Akt Proliferation ↑ Cell Proliferation Akt->Proliferation Apoptosis ↓ Apoptosis Akt->Apoptosis Autophagy ↓ Autophagy Akt->Autophagy Glucose ↑ Glucose Uptake Akt->Glucose

Caption: Logical flow from this compound to key downstream cellular effects.

Key Experimental Protocols

The characterization of this compound's effects relies on a set of standard biochemical and cell-based assays.

This protocol is designed to measure the direct inhibitory effect of this compound on recombinant PTEN activity.

  • Enzyme Preparation: Use a suitable amount of recombinant PTEN enzyme, ensuring the reaction remains in the linear range.

  • Inhibitor Pre-incubation: Incubate the PTEN enzyme with varying concentrations of this compound (dissolved in DMSO and diluted in assay buffer) for 10 minutes at room temperature.[8]

  • Reaction Initiation: Start the phosphatase reaction by adding a substrate. Common substrates include:

    • PIP3: The physiological substrate, often presented in octylglucoside mixed micelles.[5]

    • OMFP (3-O-methylfluorescein phosphate): An artificial substrate for fluorescence-based detection.[8]

  • Phosphate Detection: After a set incubation time, stop the reaction and measure the amount of free phosphate released. The Malachite Green assay is a common colorimetric method for this purpose.[8]

  • Data Analysis: Calculate the percentage of inhibition at each concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol assesses the downstream cellular impact of PTEN inhibition by measuring the phosphorylation status of its key target, Akt.

  • Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 fibroblasts, Hep3B cells) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[4][5]

  • Cell Lysis: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).[1]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Normalization: Re-probe the membrane with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading.

G A Cell Treatment with This compound B Cell Lysis (with inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis & Normalization I->J

Caption: Standard experimental workflow for Western blot analysis of p-Akt levels.

References

The Interplay of VO-Ohpic Trihydrate and the PI3K/Akt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a myriad of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] A key negative regulator of this pathway is the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[2][5] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing PI3K activity.[2][3]

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of PTEN.[6][7] By inhibiting PTEN, this compound effectively activates the PI3K/Akt signaling cascade, leading to increased levels of PIP3 and subsequent phosphorylation and activation of Akt.[7][8] This technical guide provides an in-depth overview of the mechanism of this compound, its quantitative effects on the PI3K/Akt pathway, detailed experimental protocols for its study, and a visual representation of the signaling cascade.

Mechanism of Action: PTEN Inhibition and PI3K/Akt Pathway Activation

This compound is a vanadium-based compound that acts as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[9][10] Its inhibitory action stems from its ability to bind to the active site of PTEN, preventing the dephosphorylation of PIP3.[9] The accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3]

The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.[3] Dual phosphorylation at both sites is required for the full activation of Akt.[3] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and orchestrating a wide range of cellular responses, including enhanced cell survival, proliferation, and glucose uptake.[2][11]

Quantitative Data on this compound's Efficacy

The potency of this compound as a PTEN inhibitor has been well-documented. The following tables summarize the key quantitative data from various studies.

Parameter Value Assay Conditions Reference
IC₅₀35 nMRecombinant PTEN, PIP3-based assay[6][11]
IC₅₀46 ± 10 nMRecombinant PTEN, OMFP-based assay[8]
K_ic_27 ± 6 nMRecombinant PTEN[8]
K_iu_45 ± 11 nMRecombinant PTEN[8]
Table 1: In Vitro Inhibition of PTEN by this compound. IC₅₀ represents the half-maximal inhibitory concentration. K_ic_ and K_iu_ are the inhibition constants for competitive and uncompetitive inhibition, respectively.

The inhibition of PTEN by this compound leads to a dose-dependent increase in the phosphorylation of Akt in various cell lines.

Cell Line VO-Ohpic Concentration Effect on Akt Phosphorylation Reference
NIH 3T3 and L1 fibroblastsDose-dependent, saturation at 75 nMIncreased phosphorylation at Ser473 and Thr308[6]
Hep3B (low PTEN expression)Dose-dependentIncreased phosphorylation of Akt (Ser473)[12]
Table 2: Cellular Effects of this compound on Akt Phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures for studying this compound, the following diagrams have been generated using Graphviz (DOT language).

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibition PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473 by mTORC2) Downstream Downstream Targets pAkt->Downstream Phosphorylation Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream->Cell Survival,\nGrowth, Proliferation Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction cluster_assays 3. Downstream Assays cluster_data_analysis 4. Data Analysis A Seed cells (e.g., NIH 3T3, Hep3B) B Treat with varying concentrations of This compound A->B C Lyse cells in RIPA buffer with phosphatase inhibitors B->C D Quantify protein concentration (BCA assay) C->D E PTEN Phosphatase Activity Assay D->E F Western Blotting for p-Akt (Ser473/Thr308) and total Akt D->F G Determine IC50 for PTEN inhibition E->G H Quantify band intensities and normalize p-Akt to total Akt F->H

References

Methodological & Application

Application Notes and Protocols for VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for VO-Ohpic trihydrate, a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. The information is intended to guide researchers in designing and executing preclinical studies to explore the therapeutic potential of this compound.

Mechanism of Action

This compound is a vanadium-based small molecule that selectively inhibits the lipid phosphatase activity of PTEN.[1] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors such as AKT and mTOR.[2][4][5] This mechanism underlies its therapeutic potential in various disease models, including cancer and cardiovascular diseases.[2][6]

Quantitative Data Summary: In Vivo Dosage and Administration

The following table summarizes the reported in vivo dosages and administration routes for this compound in various animal models.

Animal ModelDisease/ConditionDosageAdministration RouteKey FindingsReference
Male Nude Athymic MiceHepatocellular Carcinoma (Hep3B xenograft)10 mg/kgIntraperitoneal (i.p.)Significantly inhibited tumor growth.[2][4]
Male C57BL/6 MiceIschemia-Reperfusion Injury10 µg/kgIntraperitoneal (i.p.)Increased cardiac functional recovery and decreased myocardial infarct size.[1][7][8]
Male C57BL/6 MiceKcl-induced Cardiac ArrestNot SpecifiedIntraperitoneal (i.p.)Increased survival, improved cardiac function, and enhanced lactate clearance.[4]
MiceDoxorubicin-Induced CardiomyopathyNot SpecifiedNot SpecifiedImproved heart function and attenuated cardiac remodeling.[6]
MiceIntervertebral Disc DegenerationNot SpecifiedNot SpecifiedAmeliorated disc degeneration and cartilage endplate calcification.[9]
MiceProstate Cancer (MDA PCa-2b xenograft)Not SpecifiedNot SpecifiedSuppressed tumor growth and increased survival.[1]

Experimental Protocols

This section details key experimental methodologies for working with this compound in vivo and in vitro.

In Vivo Formulation and Administration

Fresh preparation of the working solution for in vivo experiments is highly recommended.[5][7] Due to its poor solubility in water, this compound requires a specific vehicle for solubilization.[8]

Vehicle Preparation Protocol:

Two common protocols for preparing an administration vehicle are provided below.

Protocol 1: [5][7][8]

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]

Protocol 2: [7]

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following:

    • 10% DMSO (from stock solution)

    • 90% (20% SBE-β-CD in Saline)

  • Mix until a clear solution is achieved.

Administration:

  • The most commonly reported route of administration is intraperitoneal (i.p.) injection.[1][4][7][8]

Hepatocellular Carcinoma (HCC) Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.[2]

Methodology:

  • Cell Culture: Culture Hep3B human hepatocellular carcinoma cells under standard conditions.

  • Animal Model: Use male nude athymic mice.

  • Tumor Implantation: Subcutaneously inject Hep3B cells into the flank of each mouse.

  • Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.

  • Monitoring:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Perform Western blot analysis on tumor homogenates to assess the phosphorylation status of AKT and ERK1/2, confirming target engagement.[2]

Myocardial Ischemia-Reperfusion Injury Model

This protocol outlines the procedure to assess the cardioprotective effects of this compound.[8]

Methodology:

  • Animal Model: Use male C57BL/6 mice.

  • Anesthesia: Anesthetize mice with a suitable agent (e.g., pentobarbital, 70 mg/kg).

  • Drug Administration: Administer this compound (e.g., 10 µg/kg) or saline control via intraperitoneal injection 30 minutes prior to inducing ischemia.[7][8]

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Ligate the left coronary artery to induce ischemia (e.g., for 30 minutes).

    • Release the ligature to allow for reperfusion (e.g., for 120 minutes).

  • Infarct Size Measurement:

    • At the end of the reperfusion period, euthanize the animals and excise the hearts.

    • Measure the myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.[7]

Western Blot Analysis of PTEN Pathway Activation

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation of downstream targets.[2]

Methodology:

  • Sample Preparation: Prepare protein lysates from treated cells or tumor homogenates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR, total mTOR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound through the inhibition of PTEN and subsequent activation of the PI3K/AKT signaling pathway.

VO_Ohpic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates pAKT p-AKT (Active) PIP3->pAKT Activates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits AKT AKT Downstream Downstream Effectors (e.g., mTOR, FoxO3a) pAKT->Downstream Activates Response Cell Growth, Survival, Proliferation Downstream->Response Promotes

Caption: PTEN/AKT signaling pathway modulation by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a cancer xenograft model.

Xenograft_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis start Start: Cancer Cell Culture (e.g., Hep3B) implant Subcutaneous Implantation into Nude Mice start->implant tumor_growth Tumor Establishment implant->tumor_growth randomize Randomization into Treatment & Control Groups tumor_growth->randomize treat_vo This compound (i.p. injection) randomize->treat_vo treat_vehicle Vehicle Control (i.p. injection) randomize->treat_vehicle monitor Monitor: - Tumor Volume - Body Weight treat_vo->monitor treat_vehicle->monitor endpoint Endpoint Analysis monitor->endpoint tumor_excise Tumor Excision & Measurement endpoint->tumor_excise western_blot Western Blot for p-AKT, p-ERK endpoint->western_blot

Caption: In vivo xenograft model experimental workflow.

References

Application Notes and Protocols: Utilizing VO-Ohpic Trihydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective, reversible inhibitor of the lipid phosphatase activity of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor.[1] By inhibiting PTEN, this compound effectively modulates the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, survival, and apoptosis.[2][3] These characteristics make it a valuable tool for investigating the roles of PTEN in various cellular processes and a potential therapeutic agent in diseases such as cancer and cardiovascular conditions.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound is a vanadium-based compound that acts as a non-competitive inhibitor of PTEN.[3][6] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3] Activated Akt then phosphorylates a multitude of substrates, including mTOR and FoxO3a, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[2][7]

PTEN_Pathway cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PTEN PTEN Akt Akt PIP3->Akt Activates PI3K PI3K PI3K->PIP3 P PTEN->PIP2 -P VO_Ohpic This compound VO_Ohpic->PTEN mTOR mTOR Akt->mTOR Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits Proliferation_Growth Proliferation & Growth mTOR->Proliferation_Growth Apoptosis Apoptosis FoxO3a->Apoptosis

Fig. 1: Simplified signaling pathway of this compound action.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IC50 (PTEN inhibition) 35 nMRecombinant PTEN[2][7]
46 ± 10 nMRecombinant PTEN[8][9]
Effective Concentration Saturation at 75 nM for Akt phosphorylationNIH 3T3 and L1 fibroblasts[7]
500 nM for cell cycle arrestHep3B cells[4]
1 µM for anti-apoptotic effectsEndplate chondrocytes[6]
Up to 5 µM showed negligible apoptosis inductionHep3B, PLC/PRF/5, SNU475[4]
In Vivo Efficacy of this compound
DosageRoute of AdministrationAnimal ModelObserved EffectReference
10 µg/kgIntraperitoneal (i.p.)MiceDecreased myocardial infarct size[7][8][9]
Not SpecifiedNot SpecifiedMice with MDA PCa-2b xenograftsSignificant tumor growth suppression[7]
Not SpecifiedNot SpecifiedNude mice with Hep3B xenograftsSignificant tumor growth inhibition[2][4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[7]

  • Reagents and Materials:

    • This compound powder

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound (MW: 415.20 g/mol ) in 1 mL of DMSO.[2]

    • If solubility is an issue, warm the tube at 37°C for 10 minutes and/or sonicate for a brief period.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

Cell Viability and Proliferation Assays

To assess the effect of this compound on cell viability and proliferation, assays such as MTS or BrdU incorporation can be employed.[4]

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_VO Treat with varying concentrations of this compound Incubate_24h->Treat_VO Incubate_72h Incubate for 72 hours Treat_VO->Incubate_72h Add_Reagent Add MTS or BrdU reagent Incubate_72h->Add_Reagent Incubate_Final Incubate as per manufacturer's instructions Add_Reagent->Incubate_Final Measure Measure absorbance or colorimetric signal Incubate_Final->Measure Analyze Analyze data and determine IC50/EC50 Measure->Analyze

Fig. 2: General workflow for cell viability/proliferation assays.
  • Protocol (BrdU Assay Example):

    • Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]

    • The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

    • Incubate the plates for 72 hours.[2]

    • For the final 24 hours of incubation, add BrdU to each well according to the manufacturer's protocol.[2]

    • After incubation, fix the cells and perform the immunoassay to detect BrdU incorporation.

    • Measure the colorimetric output using a plate reader.

    • Express the results as a percentage of the control (vehicle-treated) cells.[2]

Western Blot Analysis for Pathway Activation

Western blotting is essential to confirm the inhibition of PTEN and the activation of the downstream Akt pathway.

  • Protocol:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24-72 hours).[4]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:

      • Phospho-Akt (Ser473 and Thr308)

      • Total Akt

      • Phospho-mTOR

      • Total mTOR

      • PTEN

      • β-actin (as a loading control)[4]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to the loading control.[4]

Apoptosis Assay

To determine if this compound induces apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 72 hours).[4]

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Senescence-Associated β-Galactosidase Assay

In some cell types, particularly those with low PTEN expression, this compound can induce cellular senescence.[4]

  • Protocol:

    • Plate cells in 6-well plates and treat with this compound. The treatment may need to be refreshed every 72 hours for a total of five days or more.[4]

    • Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.

    • Wash the cells again and incubate with the β-galactosidase staining solution at 37°C overnight in a dry incubator (no CO2).

    • The following day, observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

    • Quantify the percentage of blue-staining cells.[4]

Conclusion

This compound is a powerful research tool for studying the PTEN/PI3K/Akt signaling pathway. Its potent and selective inhibitory action allows for the precise modulation of this critical cellular cascade. The protocols outlined in this document provide a framework for utilizing this compound in a variety of cell culture applications, from assessing its impact on cell viability to elucidating its role in complex processes like apoptosis and senescence. Careful experimental design and adherence to these methodologies will enable researchers to generate reliable and reproducible data.

References

Application Notes and Protocols for Studying Cellular Senescence with VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] Inhibition of PTEN by this compound leads to the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[1][3] Paradoxically, sustained activation of these pro-proliferative pathways can trigger a cellular stress response leading to a permanent state of cell cycle arrest known as cellular senescence.[3] This phenomenon, termed PTEN-loss-induced cellular senescence (PICS), presents a promising avenue for anti-cancer therapies, particularly in tumors with reduced PTEN expression.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and study cellular senescence in a research setting.

Mechanism of Action

This compound is a vanadium-based compound that acts as a reversible, non-competitive inhibitor of PTEN's lipid phosphatase activity, with an IC50 in the nanomolar range.[2][4] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation. This, in turn, activates downstream kinases such as AKT and ERK.[3] While acute activation of these pathways promotes cell survival and proliferation, chronic hyperactivation acts as an oncogenic stress, inducing the expression of cell cycle inhibitors like p21 and triggering the senescence program.[1][3] Notably, in some cell lines such as Hep3B which have a mutated p53, this compound-induced senescence occurs in a p53-independent manner.[3]

cluster_membrane Cell Membrane PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates VO-Ohpic VO-Ohpic PTEN PTEN VO-Ohpic->PTEN Inhibits PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP2 Phosphorylates p21 p21 AKT->p21 Induces SASP SASP AKT->SASP Induces ERK ERK ERK->p21 Induces ERK->SASP Induces Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Promotes Cellular_Senescence Cellular_Senescence Cell_Cycle_Arrest->Cellular_Senescence SASP->Cellular_Senescence Start Start Cell_Culture 1. Cell Seeding and Culture Start->Cell_Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Assays 3. Senescence Assays Treatment->Assays Viability Cell Viability (MTS Assay) Assays->Viability Proliferation Cell Proliferation (BrdU Assay) Assays->Proliferation SA_beta_gal SA-β-gal Staining Assays->SA_beta_gal Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle SASP SASP Analysis (qRT-PCR) Assays->SASP Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis SA_beta_gal->Data_Analysis Cell_Cycle->Data_Analysis SASP->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Experimental Use of VO-Ohpic Trihydrate in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1][2][3] Inhibition of PTEN leads to the activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, which are crucial regulators of cell growth, proliferation, and survival.[1][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various mouse models, based on preclinical research. It is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound functions by directly inhibiting the phosphatase activity of PTEN.[1][3] This inhibition is reversible and noncompetitive.[6] By blocking PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation. Elevated PIP3 levels subsequently activate downstream signaling cascades, including the Akt and ERK pathways.[4][5] This mechanism of action has been explored in various disease models, including cancer, cardiac conditions, and degenerative diseases.[4][7][8][9]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Mouse Model
ParameterControl Group (Vehicle)This compound Treated GroupReference
Animal Model Male nude athymic mice with Hep3B cell xenograftsMale nude athymic mice with Hep3B cell xenografts[1][4]
Dosage Vehicle10 mg/kg[1][4]
Administration Intraperitoneal (i.p.), daily (6 days/week)Intraperitoneal (i.p.), daily (6 days/week)[4]
Tumor Volume Significantly largerSignificantly reduced[4]
p-AKT Levels (Tumor) LowerHigher[4]
p-ERK1/2 Levels (Tumor) LowerHigher[4]
Ki-67 Expression (Tumor) HigherLower[4]
Body Weight No significant differenceNo significant difference[4]
Table 2: Cardioprotective Effects of this compound in a Doxorubicin-Induced Cardiomyopathy Mouse Model
ParameterDoxorubicin (Doxo) OnlyDoxo + this compoundReference
Animal Model C57BL/6J miceC57BL/6J mice[8][9]
Dosage 12 mg/kg (cumulative)Doxo (12 mg/kg) + VO-Ohpic (30 µg/kg cumulative)[8][9]
Administration Intraperitoneal (i.p.), every other dayIntraperitoneal (i.p.), every other day[1]
Apoptotic Cardiomyocytes IncreasedSignificantly decreased[9]
Cardiac Fibrosis IncreasedReduced[9]
Cardiac Hypertrophy IncreasedReduced[9]
p-PTEN Levels (Heart) -Reduced[9]
p-AKT Levels (Heart) -Increased[9]
M1 Macrophages (pro-inflammatory) IncreasedReduced[9]
M2 Macrophages (anti-inflammatory) DecreasedIncreased[9]
Cardiac Function ReducedImproved[8][9]
Table 3: Effects of this compound in a Mouse Model of Intervertebral Disc Degeneration (IDD)
ParameterIDD ModelIDD Model + this compoundReference
Animal Model Mice with surgically induced IDDMice with surgically induced IDD[10]
Cartilage Endplate (CEP) Calcification IncreasedAmeliorated[7][10]
Intervertebral Disc Degeneration EvidentAttenuated[7][10]
Type II Collagen Expression (CEP) DecreasedReversed decrease[10]
MMP3 Expression (CEP) IncreasedReversed increase[10]
Nrf-2/HO-1 Pathway -Activated[7][11]
Chondrocyte Apoptosis IncreasedInhibited[7]
Chondrocyte Ferroptosis IncreasedInhibited[7][11]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

1. Cell Culture and Xenograft Induction:

  • Culture Hep3B human hepatocellular carcinoma cells in appropriate media.
  • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
  • Subcutaneously inject 1 x 10^6 Hep3B cells into the flank of male nude athymic mice.
  • Allow tumors to become palpable (approximately 50-100 mm³).

2. Drug Preparation and Administration:

  • Prepare this compound solution. While the specific vehicle is not always detailed, a common approach is to dissolve in a small amount of DMSO and then dilute with saline or PBS to the final concentration.[6][7]
  • Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][4]
  • Treat mice daily for 6 days a week.[4]
  • The control group should receive the vehicle solution following the same schedule.

3. Monitoring and Endpoint Analysis:

  • Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).
  • Monitor the body weight of the mice twice a week to assess toxicity.[4]
  • At the end of the study, euthanize the mice and excise the tumors.
  • A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry and another portion snap-frozen in liquid nitrogen for western blot analysis.

4. Immunohistochemistry for Ki-67:

  • Follow a standard paraffin-embedded tissue immunohistochemistry protocol.[2][5]
  • Deparaffinization and Rehydration: Use xylene and a graded series of ethanol washes.[5]
  • Antigen Retrieval: Use a citrate buffer (pH 6.0) and heat (e.g., in a steamer or water bath).[2][5]
  • Peroxidase Block: Incubate with 3% hydrogen peroxide.[5]
  • Blocking: Use a suitable blocking buffer (e.g., PBS with 10% serum).[5]
  • Primary Antibody: Incubate with anti-Ki-67 antibody overnight at 4°C.
  • Secondary Antibody and Detection: Use a biotinylated secondary antibody and an ABC HRP kit with DAB as the chromogen.[2]
  • Counterstain: Use hematoxylin.[5]
  • Quantify the percentage of Ki-67 positive cells.

5. Western Blot for p-AKT and p-ERK1/2:

  • Homogenize frozen tumor tissue in RIPA lysis buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST.
  • Primary Antibodies: Incubate with primary antibodies for p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.
  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Use an ECL substrate and image the chemiluminescent signal.
  • Quantify band intensity using densitometry software.

Protocol 2: Assessment of this compound in a Doxorubicin-Induced Cardiomyopathy Mouse Model

1. Animal Model and Treatment:

  • Use 8-12 week old C57BL/6J mice.[8][9]
  • Administer a cumulative dose of 12 mg/kg doxorubicin via i.p. injection every other day to induce cardiomyopathy.[8][9]
  • For the treatment group, co-administer a cumulative dose of 30 µg/kg this compound with the doxorubicin injections.[8][9]
  • Include a control group receiving saline injections.[8][9]
  • Monitor the animals for signs of distress and changes in body weight.[9]

2. Cardiac Function Assessment:

  • Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular internal dimensions (LVIDd, LVIDs), fractional shortening (FS), and ejection fraction (EF).[8]

3. Tissue Collection and Histology:

  • At the study endpoint, euthanize the mice and harvest the hearts.
  • Fix hearts in 10% neutral buffered formalin for histological analysis.
  • Embed hearts in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess hypertrophy and Masson's Trichrome staining to evaluate fibrosis.[9]

4. Apoptosis and Protein Expression Analysis:

  • Perform TUNEL staining on heart sections to detect apoptotic cardiomyocytes.[1]
  • Conduct western blot analysis on heart tissue lysates for p-PTEN, PTEN, p-AKT, and AKT as described in Protocol 1.[8]

Signaling Pathways and Experimental Workflows

PTEN_Inhibition_Pathway VO_Ohpic This compound PTEN PTEN VO_Ohpic->PTEN Inhibits PIP3 PIP3 PTEN->PIP3 Dephosphorylates Akt Akt PIP3->Akt Activates PI3K PI3K PI3K->PIP3 Phosphorylates RAF RAF PI3K->RAF PIP2 PIP2 mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Signaling pathway of this compound.

HCC_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Hep3B Cell Culture Xenograft Subcutaneous Injection in Nude Mice Cell_Culture->Xenograft Treatment Daily i.p. Injection: - Vehicle - VO-Ohpic (10 mg/kg) Xenograft->Treatment Monitoring Tumor & Body Weight Measurement (2x/week) Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia IHC Immunohistochemistry (Ki-67) Euthanasia->IHC WB Western Blot (p-AKT, p-ERK) Euthanasia->WB

Caption: HCC xenograft experimental workflow.

Cardio_Model_Workflow cluster_induction Model Induction & Treatment cluster_assessment Functional & Endpoint Assessment Induction Doxorubicin & VO-Ohpic (or Saline) i.p. Injection (every other day) Echo Echocardiography Induction->Echo Harvest Euthanasia & Heart Harvest Echo->Harvest Histology Histology (H&E, Trichrome) Harvest->Histology Staining TUNEL Staining Harvest->Staining WB Western Blot (p-PTEN, p-AKT) Harvest->WB

References

Application Notes and Protocols: VO-Ohpic Trihydrate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] With an IC50 value in the nanomolar range, it serves as a valuable tool for studying the PTEN signaling pathway.[1][3][4][5][6] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger. By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway, influencing cell growth, proliferation, and survival.[2][3][4] Understanding the solubility of this compound is paramount for its effective use in in vitro and in vivo experimental settings. These application notes provide a comprehensive overview of the solubility of this compound in various solvents and detailed protocols for its preparation.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data indicates high solubility in Dimethyl Sulfoxide (DMSO), while it is largely insoluble in water and ethanol.[1][5][7][8][9] For in vivo applications, specific formulations are required to achieve solubility and bioavailability.[1][8] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the compound's solubility.[7]

Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 4.15 mg/mL10 mMSonication is recommended.[1]
≥ 50 mg/mL120.42 mMSaturation unknown. Use newly opened DMSO.[5][8]
72 mg/mL173.41 mMMoisture-absorbing DMSO reduces solubility.[7]
83 mg/mL199.9 mM[7][9]
Soluble to 25 mM~10.38 mg/mL[3]
≥ 121.8 mg/mL~293.3 mM[10]
Water < 1 mg/mLInsoluble or slightly soluble[1]
< 0.1 mg/mLInsoluble[5][8]
InsolubleInsoluble[7][9]
Ethanol < 1 mg/mLInsoluble or slightly soluble[1]
InsolubleInsoluble[7][9]
≥ 45.8 mg/mL~110.3 mMUltrasonic assistance suggested.[10]
PBS (pH 7.2) 1 mg/mL~2.41 mM[2]
In Vivo Formulation 1 1 mg/mL2.41 mM10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL6.02 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[8]
In Vivo Formulation 3 ≥ 2.5 mg/mL6.02 mM10% DMSO, 90% (20% SBE-β-CD in saline).[8]

Note: The molecular weight of this compound is approximately 415.2 g/mol .[1][2][7][8]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can be further diluted for in vitro experiments.

  • Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution, add approximately 241 µL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the vial briefly to mix. To aid dissolution, sonicate the solution in a water bath for a short period.[1] Gentle warming to 37°C can also be employed.[10]

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][5][7]

Protocol 2: Preparation of an In Vivo Formulation

This protocol describes the preparation of a vehicle for intraperitoneal (i.p.) injection in animal models, based on a common formulation.

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 10 mg/mL).

  • Vehicle Preparation: In a sterile tube, prepare the final vehicle by adding the components sequentially. For a final volume of 1 mL, the order of addition is critical.[1][8]

    • Add 100 µL of the this compound/DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and vortex until the solution is clear.

    • Add 450 µL of sterile saline and mix to a final homogeneous solution.

  • Administration: The final solution should be clear.[8] It is recommended to prepare this formulation fresh for each experiment.[1]

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its solubilization.

PTEN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PIP3->Akt PI3K PI3K PI3K->PIP2 phosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (e.g., FoxO3a) pAkt->Downstream regulates Solubility_Workflow Start Start: This compound (powder) AddSolvent Add appropriate volume of solvent (e.g., DMSO) Start->AddSolvent Mix Vortex to mix AddSolvent->Mix Check Check for complete dissolution Mix->Check Sonicate Apply sonication and/or gentle heat (37°C) Check->Sonicate No Ready Solution ready for use (aliquot and store) Check->Ready Yes Observe Observe for clarity Sonicate->Observe Observe->Check Insoluble Insoluble/ Precipitate remains Observe->Insoluble If persists

References

Application Notes and Protocols: Preparation of VO-Ohpic Trihydrate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VO-Ohpic trihydrate is a potent and selective, reversible inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on Chromosome 10), with an IC50 value typically in the low nanomolar range (35-46 nM).[1][2][3][4][5] By inhibiting PTEN, this compound effectively increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[3] This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism. Consequently, this compound is a valuable tool in studying cellular processes and has applications in research areas such as oncology and cardiovascular disease.[6][7]

These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental use.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 415.20 - 417.22 g/mol [3][8]
Appearance Light green to green crystalline solid[1]
Purity >98%
IC50 (PTEN) 35 - 46 nM[1][2][3][4][5][8]
Solubility in DMSO ≥ 50 mg/mL (~120 mM)[1][8]
Solubility in Ethanol ≥ 45.8 mg/mL (with sonication)[2]
Solubility in PBS (pH 7.2) ~1 mg/mL[3]
Solubility in Water < 0.1 mg/mL (practically insoluble)[1][8]
Storage (Solid) -20°C for up to 3 years[1][8]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1][8]

Experimental Protocols

1. Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

2. Preparation of a High-Concentration DMSO Stock Solution (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO (freshly opened recommended to avoid moisture absorption which can reduce solubility)[1][4]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.16 mg of this compound (assuming a molecular weight of 416 g/mol ).

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C or sonication in an ultrasonic bath for a few minutes can aid the process.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][8]

3. Preparation of a Working Solution for in vivo Administration

For animal studies, it is crucial to use a vehicle that is well-tolerated. The following protocol describes the preparation of a formulation suitable for intraperitoneal (i.p.) injection.

Materials:

  • High-concentration this compound in DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile filter tips

Procedure:

This protocol is adapted from a common formulation for poorly water-soluble compounds.[1][5][8] The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the Co-solvent Mixture: In a sterile conical tube, prepare the co-solvent mixture by adding the components in the following order, ensuring each is fully mixed before adding the next:

    • Start with the required volume of the this compound in DMSO stock solution.

    • Add the PEG300.

    • Add the Tween-80.

  • Final Dilution: Slowly add the sterile saline to the co-solvent mixture while gently vortexing or swirling to ensure a clear, homogenous solution. The final solution should have a solubility of at least 2.5 mg/mL.[1][8]

  • Example Calculation for 1 mL of a 2.5 mg/mL final solution:

    • Start with 100 µL of a 25 mg/mL this compound in DMSO stock.

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80.

    • Slowly add 450 µL of sterile saline to reach a final volume of 1 mL.

  • Use and Storage: This working solution should ideally be prepared fresh on the day of use. If the prepared solution is clear, it may be stored at 4°C for up to one week, though fresh preparation is recommended for optimal efficacy.[5] If any precipitation is observed, the solution should be discarded.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing the stock solution and the signaling pathway affected by this compound.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation Steps start Start: Equilibrate Compound weigh Weigh this compound start->weigh Room Temperature add_dmso Add Anhydrous DMSO weigh->add_dmso Calculated Volume dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes dissolve->aliquot Prevent Freeze-Thaw store Store at -80°C or -20°C aliquot->store Long/Short-Term Storage

Caption: Workflow for preparing a this compound DMSO stock solution.

G Simplified PTEN/Akt Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt Akt PIP3->Akt Activates PI3K PI3K PI3K->PIP2 PTEN PTEN pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (Cell Survival, Growth, Proliferation) pAkt->Downstream Promotes VO_Ohpic This compound VO_Ohpic->PTEN Inhibits

Caption: Inhibition of PTEN by this compound leads to Akt activation.

References

Application Notes and Protocols: VO-Ohpic Trihydrate in Wound Healing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent, reversible, and non-competitive small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin Homolog)[1][2][3]. PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a central cascade governing cell survival, proliferation, differentiation, and migration[2][4][5]. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a crucial brake on this pathway[2]. In the context of tissue repair, the inhibition of PTEN has emerged as a promising therapeutic strategy to accelerate wound healing[2][4]. This compound, by inhibiting PTEN, effectively promotes the activation of pro-regenerative signaling pathways, making it a valuable tool for wound healing research and drug development[1][4].

Mechanism of Action

The primary mechanism of this compound in promoting wound healing is through the potentiation of the PI3K/Akt signaling cascade. By inhibiting PTEN, VO-Ohpic leads to an accumulation of cellular PIP3, which in turn activates downstream effectors such as Akt and FoxO3a[1][2]. The activation of Akt stimulates cellular processes essential for wound closure, including the proliferation and migration of fibroblasts and keratinocytes[1][6][7].

Furthermore, studies suggest that VO-Ohpic can influence other key signaling pathways involved in tissue repair and cellular homeostasis:

  • MAPK/ERK Pathway: Treatment with VO-Ohpic has been shown to increase the phosphorylation and activation of ERK1/2, a component of the MAPK pathway, which is known to regulate cell proliferation and repair mechanisms in wound healing[8][9].

  • Nrf-2 Signaling Pathway: VO-Ohpic has been found to activate the Nrf-2/HO-1 pathway, a critical defense mechanism against oxidative stress[3][10]. By mitigating oxidative damage and inhibiting apoptosis, this action can improve the survival and function of cells within the wound environment[3]. Reactive oxygen species (ROS) play a complex, dual role in healing; while necessary for signaling and pathogen defense, excessive levels can impair repair[11][12].

VO_Ohpic_Signaling cluster_membrane Cell Membrane cluster_pi3k Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Response PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates VO_Ohpic VO-Ohpic trihydrate PTEN PTEN VO_Ohpic->PTEN Inhibits PTEN->PIP3 mTOR mTOR Akt->mTOR Activates ERK p-ERK1/2 Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration mTOR->Migration Nrf2 Nrf-2 ERK->Proliferation Antioxidant Antioxidant Response Nrf2->Antioxidant In_Vitro_Workflow A 1. Seed Cells (e.g., Fibroblasts, Keratinocytes) in a multi-well plate. B 2. Culture to 70-80% Confluence (approx. 18-24 hours). A->B C 3. Create a Scratch Use a sterile 1 mm pipette tip to create a uniform, cell-free gap. B->C D 4. Wash and Treat Gently wash with PBS to remove debris. Add fresh medium with VO-Ohpic (and vehicle control). C->D E 5. Image Acquisition (Time 0) Immediately capture images of the scratch using a phase-contrast microscope. D->E F 6. Incubate and Image Incubate cells and capture images of the same fields at regular intervals (e.g., 4, 8, 12, 24 hours). E->F G 7. Data Analysis Measure the change in the scratch area or width over time to quantify the rate of cell migration. F->G In_Vivo_Workflow A 1. Animal Acclimatization House mice under standard conditions for at least one week. B 2. Anesthesia and Hair Removal Anesthetize the mouse and shave the dorsal surface. A->B C 3. Wound Creation Create full-thickness excisional wounds (e.g., 6-mm biopsy punch) on the dorsal skin. B->C D 4. Treatment Application Apply VO-Ohpic (e.g., in a topical gel) or administer systemically (i.p. injection). Include placebo/vehicle controls. C->D E 5. Daily Observation Monitor animals daily. Photograph wounds with a scale at set intervals (e.g., Day 0, 3, 7, 10, 14). D->E F 6. Wound Area Analysis Measure the wound area from photographs to calculate the percentage of wound closure over time. E->F G 7. Tissue Collection and Analysis At the end of the experiment, euthanize animals and collect wound tissue for histological (H&E, Masson's Trichrome) and molecular (Western blot, qPCR) analysis. F->G

References

Troubleshooting & Optimization

Optimizing VO-Ohpic Trihydrate Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate. The information is designed to address specific issues that may arise during experimentation, with a focus on optimizing its concentration for cell viability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: The optimal concentration of this compound is highly cell-type dependent and can vary based on the endogenous PTEN expression levels.[1] For initial experiments, a broad concentration range is recommended, followed by a more focused dose-response study. Based on published data, a starting range of 100 nM to 10 µM is advisable. Some studies have shown effects in the low nanomolar range, while others have used concentrations up to 5 µM.[2][3]

Q2: I am observing significant cytotoxicity at concentrations where I expect to see a biological effect. What could be the cause?

A2: Unexpected cytotoxicity can stem from several factors:

  • High PTEN Expression: Cells with high levels of PTEN may be more sensitive to its inhibition, leading to off-target effects or pathway dysregulation that results in cell death.[1]

  • Solvent Toxicity: this compound is typically dissolved in DMSO.[2] Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%). It is recommended to perform a vehicle control experiment to assess the impact of the solvent on cell viability.[4]

  • Compound Stability: Ensure the compound is stored correctly (at -20°C for short-term and -80°C for long-term storage) and that stock solutions are not subjected to frequent freeze-thaw cycles.[5]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the PI3K/Akt signaling pathway.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[2][4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of at least 10 mM.[4][6] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5]

Q4: What are the key signaling pathways affected by this compound that I should monitor?

A4: this compound is a potent inhibitor of PTEN, a phosphatase that negatively regulates the PI3K/Akt signaling pathway.[2][7] Inhibition of PTEN leads to the activation of downstream targets including Akt and FoxO3a.[2] This can subsequently impact other pathways such as mTOR and ERK1/2.[1][5] Monitoring the phosphorylation status of Akt (at Ser473 and Thr308) is a reliable method to confirm the biological activity of this compound in your cellular system.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in cell passage number. 2. Inconsistent compound dilution. 3. Degradation of stock solution.1. Use cells within a consistent and low passage number range. 2. Prepare fresh serial dilutions for each experiment. 3. Use a fresh aliquot of the stock solution for each experiment.
No observable effect on cell viability 1. The concentration range is too low. 2. The cell line is resistant (e.g., PTEN-negative).[1][2] 3. Insufficient incubation time.1. Test a higher concentration range (e.g., up to 50 µM). 2. Confirm PTEN expression in your cell line via Western blot or qPCR. 3. Increase the incubation time (e.g., up to 72 hours).[2]
Precipitation of the compound in culture medium 1. The final concentration of this compound exceeds its solubility in the medium. 2. High DMSO concentration in the final dilution.1. Ensure the final DMSO concentration is low and the compound is well-mixed with the medium before adding to cells. 2. Consider a serial dilution approach to minimize the volume of DMSO stock added to the medium.

Quantitative Data Summary

Table 1: IC50 Values of this compound

Target Assay Condition IC50
PTENCell-free assay35 nM[2]
PTENPIP3-based assay35 ± 2 nM[8]
PTENOMFP-based assay46 ± 10 nM[5][8][9]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell Line Assay Concentration Effect Incubation Time
Hep3B (low PTEN)Cell Viability (MTS), Proliferation (BrdU)0-5 µMDose-dependent decrease in viability and proliferation.[1][2]72 hours[2]
PLC/PRF/5 (high PTEN)Cell Viability (MTS), Proliferation (BrdU)0-5 µMLesser decrease in viability and proliferation compared to Hep3B.[1][2]72 hours[2]
SNU475 (PTEN-negative)Cell Viability (MTS), Proliferation (BrdU)Up to 5 µMResistant to this compound.[1][2]72 hours[2]
Endplate Chondrocytes (under oxidative stress)Cell Viability (CCK-8)1 µMMost significant restoration of cell viability.[3]24 hours[3]
NIH 3T3 and L1 fibroblastsAkt Phosphorylation75 nMSaturation of Akt phosphorylation at Ser473 and Thr308.[6]15 minutes[6]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT/MTS or CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. Also, prepare a 2X vehicle control containing the same concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or CCK-8) to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates PI3K PI3K PI3K->PIP2 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates FoxO3a FoxO3a Akt->FoxO3a inhibits VO_Ohpic This compound VO_Ohpic->PTEN inhibits

Caption: PTEN signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Prepare Serial Dilutions of this compound A->B C 3. Cell Treatment (Include vehicle control) B->C D 4. Incubation (e.g., 24, 48, 72h) C->D E 5. Cell Viability Assay (e.g., MTS, CCK-8) D->E F 6. Data Analysis (Normalize to control, plot dose-response) E->F G Determine Optimal Concentration F->G

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: VO-Ohpic Trihydrate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VO-Ohpic trihydrate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, this compound leads to the activation of this pathway, which is involved in cell growth, proliferation, and survival.[4][5] It is a reversible and non-competitive inhibitor.[6][7]

Q2: What are the common in vivo applications of this compound?

This compound has been investigated in various in vivo models, including:

  • Cancer: Suppression of tumor growth in xenograft models.[1][2][8]

  • Cardiovascular Disease: Protection against ischemia-reperfusion injury and reduction of myocardial infarct size.[1][9][10][11] It has also been shown to attenuate cardiac remodeling in doxorubicin-induced cardiomyopathy.[12]

  • Tissue Degeneration: Amelioration of intervertebral disc degeneration and cartilage endplate calcification.[6]

Q3: How should this compound be stored?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[9] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10]

Q4: What is the recommended solvent for preparing this compound for in vivo administration?

The solubility of this compound is limited in aqueous solutions like water and PBS.[9][11] For in vivo experiments, it is often first dissolved in a small amount of an organic solvent like DMSO, and then further diluted with a vehicle suitable for injection.[3][10] It is crucial to keep the final concentration of DMSO low to avoid toxicity in animals.[3] For example, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][10] Another option is using 10% DMSO and 90% (20% SBE-β-CD in saline).[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no observable in vivo effect Poor Solubility/Precipitation: The compound may not be fully dissolved in the vehicle, leading to inaccurate dosing.Ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[1][10] Prepare fresh working solutions for each experiment to avoid precipitation over time.[10] Consider using a co-solvent system as detailed in the FAQs.
Incorrect Dosage: The administered dose may be too low to elicit a biological response.Refer to published studies for effective dosage ranges. Dosages can vary depending on the animal model and disease state. For instance, doses ranging from 10 µg/kg to 10 mg/kg have been used in mice.[1][2][9]
Suboptimal Administration Route: The chosen route of administration may not provide adequate bioavailability.Intraperitoneal (i.p.) injection is a commonly reported and effective route for this compound.[1][9][10]
Compound Instability: The compound may have degraded due to improper storage or handling.Store the compound and its stock solutions at the recommended temperatures (-20°C for powder, -80°C for long-term stock solution storage).[9][10] Avoid repeated freeze-thaw cycles.
Unexpected Off-Target Effects or Toxicity High DMSO Concentration: The concentration of DMSO in the final injection volume may be causing toxicity.For normal mice, the DMSO concentration should generally be kept below 10%. For more sensitive animals like nude or transgenic mice, it is recommended to keep the DMSO concentration below 2%.[3] Always include a vehicle-only control group in your experiments to assess solvent effects.[3]
Vanadium-related Toxicity: Although VO-Ohpic is a vanadium-based compound, studies suggest it is well-tolerated at therapeutic doses. However, at very high concentrations, vanadium compounds can have toxic effects.Adhere to the dosage ranges reported in the literature. Monitor animals closely for any signs of toxicity, such as significant weight loss.[8]
Variability Between Experiments Inconsistent Solution Preparation: Minor variations in the preparation of the dosing solution can lead to different effective concentrations.Standardize the solution preparation protocol. Use fresh, high-quality solvents for each preparation.[2]
Biological Variability: Differences in animal age, weight, or health status can contribute to experimental variability.Use age- and weight-matched animals for all experimental groups. Ensure animals are healthy and properly acclimated before starting the experiment.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target IC₅₀ (nM) Assay Conditions Reference
PTEN35Recombinant PTEN, PIP₃-based assay[1][3]
PTEN46 ± 10Recombinant PTEN, OMFP-based assay[9]

Table 2: In Vivo Efficacy of this compound in Murine Models

Animal Model Dosage and Administration Observed Effects Reference
MDA PCa-2b XenograftNot specifiedSignificant tumor growth suppression, increased survival[1]
Hep3B Xenograft10 mg/kg, i.p.Significant inhibition of tumor growth[2]
Cardiac Ischemia-Reperfusion10 µg/kg, i.p.Decreased myocardial infarct size, increased cardiac functional recovery[1][9][10]
Doxorubicin-Induced Cardiomyopathy30 µg/kg (cumulative), i.p.Reduced apoptosis, cardiac remodeling, and inflammation[12]
Intervertebral Disc DegenerationNot specifiedAmeliorated disc degeneration and cartilage endplate calcification[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides two common methods for preparing this compound for intraperitoneal injection in mice.

Method A: Co-solvent Formulation [3][10]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • To prepare the final injection solution, sequentially add the following components, ensuring complete mixing after each addition:

    • 10% of the final volume from the DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with sterile saline.

  • If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.

  • It is recommended to prepare this working solution fresh on the day of use.

Method B: SBE-β-CD Formulation [10]

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare the final injection solution, add 10% of the final volume from the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

Protocol 2: In Vivo Tumor Xenograft Study [2]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Hep3B human hepatocellular carcinoma cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment and control groups.

  • Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., daily or every other day).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Visualizations

PTEN_PI3K_Akt_Signaling_Pathway PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Akt Akt PIP3->Akt PI3K PI3K PI3K->PIP2 PTEN->PIP3 PTEN VO_Ohpic This compound VO_Ohpic->PTEN Inhibits pAkt p-Akt (Active) Akt->pAkt PIP3 Downstream Cell Survival, Proliferation, Growth pAkt->Downstream

Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

In_Vivo_Experiment_Workflow start Start: Animal Model Selection prep Compound Preparation: Dissolution in Vehicle start->prep admin Administration: e.g., Intraperitoneal Injection prep->admin monitor Monitoring: Tumor size, body weight, physiological parameters admin->monitor endpoint Endpoint Analysis: Tissue collection, biochemical assays, histology monitor->endpoint data Data Analysis & Interpretation endpoint->data

Caption: General workflow for an in vivo experiment using this compound.

Troubleshooting_Logic problem Problem: Inconsistent or No Effect solubility Check Solubility and Solution Stability problem->solubility Is the compound fully dissolved? dosage Verify Dosage and Administration Route problem->dosage Is the dose appropriate? stability Confirm Compound and Solution Integrity problem->stability Was the compound stored correctly? toxicity Assess for Vehicle or Compound Toxicity problem->toxicity Are there signs of toxicity? solution_solubility Action: Use co-solvents, sonicate, prepare fresh solubility->solution_solubility solution_dosage Action: Consult literature, perform dose-response study dosage->solution_dosage solution_stability Action: Proper storage, avoid freeze-thaw stability->solution_stability solution_toxicity Action: Reduce DMSO %, run vehicle controls toxicity->solution_toxicity

Caption: A logical approach to troubleshooting common issues in this compound in vivo studies.

References

improving VO-Ohpic trihydrate efficacy in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively utilizing VO-Ohpic trihydrate in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting PTEN, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling pathways, most notably the Akt/mTOR pathway.[1][4] This activation can influence a variety of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][2][3]

2. What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 10 mM or greater.[3][5] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C for up to three years.[6] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]

3. What are the typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. However, a general starting range is between 50 nM and 5 µM.[1] For instance, in NIH 3T3 and L1 fibroblasts, increased Akt phosphorylation was observed at concentrations as low as 75 nM.[3] In hepatocellular carcinoma cell lines like Hep3B, concentrations between 500 nM and 5 µM have been used to assess effects on cell viability and proliferation.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

4. How long should I incubate my cells with this compound?

The optimal incubation time is dependent on the endpoint being measured. For signaling pathway studies, such as assessing Akt phosphorylation by western blot, shorter incubation times of 30 minutes to a few hours may be sufficient. For functional assays like cell proliferation or viability, longer incubation times of 24 to 120 hours are common.[1][4] For example, in Hep3B cells, cell viability was assessed after 120 hours of treatment.[4]

Troubleshooting Guide

Issue 1: Low or no observable effect of this compound.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration for your desired readout.

  • Possible Cause 3: Compound degradation.

    • Solution: Ensure that the compound has been stored correctly and that the stock solution is not expired. Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[1]

  • Possible Cause 4: Cell line insensitivity.

    • Solution: The expression level of PTEN can influence the cellular response to VO-Ohpic. Cell lines with low or absent PTEN expression may show a diminished or no response.[1][4] Confirm the PTEN status of your cell line.

Issue 2: Compound precipitation in cell culture media.

  • Possible Cause 1: Poor solubility in aqueous media.

    • Solution: While VO-Ohpic is soluble in DMSO, it has poor solubility in water.[6] When diluting the DMSO stock into your culture media, ensure that the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or sonicate briefly.[3]

  • Possible Cause 2: High final concentration of the compound.

    • Solution: If high concentrations are required, consider using a formulation with solubilizing agents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo studies, which may be adapted for in vitro use with appropriate controls.[5]

Issue 3: Unexpected or off-target effects.

  • Possible Cause 1: Inhibition of other phosphatases.

    • Solution: While VO-Ohpic is reported to be selective for PTEN, some studies have raised concerns about its specificity.[7] It may inhibit other phosphatases at higher concentrations. Consider using a second, structurally different PTEN inhibitor as a control to confirm that the observed effects are specific to PTEN inhibition.

  • Possible Cause 2: Activation of paradoxical signaling.

    • Solution: Over-activation of the Akt and ERK pathways by VO-Ohpic can paradoxically lead to growth arrest and cellular senescence in some cancer cell lines, such as those with low PTEN expression.[4] Be aware of this possibility when interpreting your results.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay ConditionsReference
IC50 35 nMRecombinant PTEN (PIP3-based assay)[1]
IC50 46 ± 10 nMRecombinant PTEN (OMFP-based assay)[6][8][9]
Effective Concentration 75 nMIncreased Akt phosphorylation in NIH 3T3 and L1 fibroblasts[3]
Effective Concentration 0-5 µMInhibition of cell proliferation in Hep3B, PLC/PRF/5, and SNU475 cells[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently vortex the tube and/or warm it at 37°C for 10-15 minutes.[3] Sonication can also be used if necessary.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[6]

Protocol 2: Western Blotting for Akt Phosphorylation

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for the desired duration (e.g., 30 minutes to 2 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the ratio of phosphorylated to total Akt.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PIP3 PIP3 pAkt p-Akt (Active) PIP3->pAkt PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits Akt Akt mTOR mTOR pAkt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes

Caption: PTEN signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow start Start prepare_stock Prepare VO-Ohpic Stock Solution (in DMSO) start->prepare_stock plate_cells Plate Cells and Allow Adherence prepare_stock->plate_cells dose_response Perform Dose-Response (e.g., 10 nM - 10 µM) plate_cells->dose_response treat_cells Treat Cells with VO-Ohpic and Vehicle Control dose_response->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Assay (e.g., Western Blot, Viability) incubation->assay analyze Analyze and Interpret Data assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Guide start No/Low Effect Observed check_conc Is the concentration optimal? start->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes solution_conc Perform Dose-Response check_conc->solution_conc No check_compound Is the compound stock okay? check_time->check_compound Yes solution_time Perform Time-Course check_time->solution_time No check_cell_line Is the cell line PTEN-positive? check_compound->check_cell_line Yes solution_compound Prepare Fresh Stock check_compound->solution_compound No solution_cell_line Verify PTEN Expression check_cell_line->solution_cell_line No end Problem Solved check_cell_line->end Yes solution_conc->end solution_time->end solution_compound->end solution_cell_line->end

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: VO-Ohpic Trihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. Our aim is to help you avoid precipitation issues in your aqueous solution-based experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Unexpected precipitation of this compound from your aqueous working solutions can compromise experimental results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.

Immediate Troubleshooting Steps

If you observe precipitation in your this compound solution, consider the following immediate actions:

  • Gentle Warming: Warm the solution to 37°C to see if the precipitate redissolves.

  • Sonication: Brief sonication can help redissolve precipitated material.

  • pH Check: If your experimental conditions permit, verify the pH of the solution. Significant deviations from the expected pH can affect solubility.

Root Cause Analysis and Corrective Actions

Use the following table to diagnose the potential root cause of precipitation and implement the recommended corrective and preventative actions.

Potential Cause Description Corrective and Preventative Actions
Poor Initial Dissolution This compound is not fully dissolved from the start, leading to the appearance of precipitate over time.- Ensure you are using a recommended solvent system. - Follow a validated dissolution protocol. - Use gentle heating (37°C) and sonication to aid dissolution.
Solution Instability Over Time The prepared aqueous solution is not stable, and the compound precipitates out during storage or use.- Prepare fresh working solutions for each experiment. - If short-term storage is necessary, store at 4°C and use within 24 hours. - For longer-term storage, use DMSO stock solutions stored at -20°C or -80°C.
pH-Induced Precipitation Changes in the solution's pH can alter the charge and structure of the this compound complex, reducing its solubility.- Use a stable and appropriate buffer system for your experiments. - Avoid buffers containing components that can interact with the vanadium center, such as EDTA.
Temperature Fluctuations Repeated freeze-thaw cycles or significant temperature changes can lead to precipitation.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Maintain a consistent temperature during your experiment.
Oxidation of Vanadium Center The Vanadium (IV) in this compound can be susceptible to oxidation, which may alter the complex's solubility.- Use freshly prepared solutions. - Minimize exposure of the solution to air for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound for aqueous-based experiments?

A1: Due to its poor water solubility, a co-solvent system is recommended. Start by dissolving the compound in DMSO to create a concentrated stock solution. For aqueous working solutions, further dilute the DMSO stock with a vehicle containing co-solvents such as PEG300 and Tween-80.

Q2: Can I store my aqueous working solution of this compound?

A2: It is highly recommended to prepare aqueous working solutions fresh for each experiment. If you need to store it for a short period, keep it at 4°C and use it within 24 hours. For longer-term storage, it is best to store the compound as a DMSO stock solution at -20°C (for up to 1 month) or -80°C (for up to 6 months).

Q3: Why did my this compound solution turn cloudy after adding it to my cell culture media?

A3: This could be due to a few factors. The pH of your media might be unfavorable for the solubility of the complex. Additionally, components in your media could be interacting with the this compound. To mitigate this, ensure the final concentration of DMSO is low and compatible with your cell line, and consider pre-testing the solubility in your specific media.

Q4: Are there any buffer components I should avoid when working with this compound?

A4: Yes, avoid buffers containing strong chelating agents like EDTA, as they can dissociate the vanadyl complex. It is advisable to use a buffer system that has been validated for use with metal complexes.

Q5: How can I be sure my this compound is fully dissolved?

A5: A properly prepared solution should be clear and free of any visible particles. If you observe any cloudiness or solid material, gentle warming and sonication may help. However, if the precipitate persists, it is best to prepare a fresh solution.

Data Presentation

Solubility of this compound
SolventSolubilityReference
Water< 1 mg/mL (insoluble or slightly soluble)[TargetMol]
DMSO≥ 50 mg/mL[MedchemExpress]
Ethanol< 1 mg/mL (insoluble or slightly soluble)[TargetMol]
PBS (pH 7.2)~1 mg/mL[Cayman Chemical]
Recommended Formulations for In Vivo Studies
FormulationSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[MedchemExpress]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[MedchemExpress]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh out the required amount of this compound powder (MW: 415.2 g/mol ).

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Administration

This protocol is an example and may need to be optimized for your specific application.

  • Start with a previously prepared 10 mM DMSO stock solution of this compound.

  • To prepare a 1 mg/mL working solution, for example, you will need a final concentration of approximately 2.4 mM.

  • In a sterile tube, add the following solvents in order, mixing well after each addition:

    • 400 µL PEG300

    • 100 µL of 10 mM this compound in DMSO

    • 50 µL Tween-80

    • 450 µL Saline

  • The final solution should be clear. If any precipitation is observed, gentle warming and sonication may be attempted. It is recommended to use this solution immediately after preparation.

Visualizations

Logical Workflow for Troubleshooting Precipitation

G Troubleshooting Precipitation of this compound A Precipitation Observed B Gentle Warming (37°C) & Sonication A->B C Does it Redissolve? B->C D Continue Experiment with Caution C->D Yes E Investigate Root Cause C->E No F Check Initial Dissolution Protocol E->F G Review Solution Age & Storage E->G H Assess pH & Buffer Compatibility E->H I Evaluate Temperature Conditions E->I J Prepare Fresh Solution F->J G->J H->J I->J

Caption: A flowchart for troubleshooting this compound precipitation.

Signaling Pathway Involving this compound (PTEN Inhibition)

long-term storage and stability of VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[4] By inhibiting PTEN, this compound leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling proteins such as Akt.[3] This modulation of the PI3K/Akt pathway affects various cellular processes, including cell growth, proliferation, and survival.[5]

2. What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C under desiccating conditions.[1][6] Several suppliers indicate that the solid compound is stable for at least two to four years when stored under these conditions.[2][3]

3. How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1][7] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[8] Under these conditions, the stock solution is stable for up to 6 months.[8] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[8] It is advisable to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

4. What is the solubility of this compound in common solvents?

This compound is soluble in DMSO at concentrations up to 25 mM.[1] It is sparingly soluble in water and PBS.[2][3] For in vivo studies, a common solvent system is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

5. Is the inhibitory effect of this compound on PTEN reversible?

Yes, the inhibition of PTEN by this compound has been shown to be reversible.[9]

Data Presentation: Storage and Stability Summary

FormStorage TemperatureDurationSpecial Conditions
Solid-20°CUp to 4 years[3]Store under desiccating conditions[1]
Stock Solution in DMSO-80°CUp to 6 months[8]Aliquot to avoid freeze-thaw cycles
Stock Solution in DMSO-20°CUp to 1 month[8]Aliquot to avoid freeze-thaw cycles
Working Solution (Aqueous)4°CUse fresh, same dayProne to degradation

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or lower than expected activity in cell-based assays 1. Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in working solution/cell culture medium: Instability in aqueous environments. 3. Incorrect concentration of stock solution: Errors in weighing or solvent volume.1. Prepare fresh aliquots of the stock solution from solid material. Ensure proper storage at -80°C. 2. Prepare working solutions fresh for each experiment. Minimize the time the compound spends in aqueous buffer before being added to cells. 3. Re-prepare the stock solution, ensuring accurate measurements. Confirm solubility has been achieved.
Precipitation observed in cell culture medium 1. Low solubility in aqueous medium: Exceeding the solubility limit when diluting the DMSO stock. 2. Interaction with media components: Potential for complex formation or precipitation with components in the cell culture medium.1. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) to maintain solubility. 2. Test the solubility of this compound in your specific cell culture medium before conducting the experiment. Consider pre-warming the medium before adding the compound.
High variability between replicate experiments 1. Inconsistent handling of stock and working solutions: Differences in thawing time, temperature, or exposure to light. 2. Degradation of the compound over the course of the experiment. 1. Standardize the handling procedures for all solutions. Thaw stock solutions slowly and keep them on ice. 2. For longer-term experiments, consider replenishing the compound in the medium at regular intervals.
No inhibitory effect observed 1. Complete degradation of the compound. 2. Issues with the experimental system (e.g., cell line, assay conditions). 1. Use a fresh vial of solid this compound to prepare a new stock solution. 2. Verify the expression and activity of PTEN in your cell line. Run appropriate positive and negative controls for your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium using HPLC.

  • Preparation of Standards: Prepare a series of known concentrations of this compound in the cell culture medium to be tested. These will be used to generate a standard curve.

  • Incubation: Add this compound to the cell culture medium at the desired final concentration. Incubate the medium under the same conditions as your planned cell culture experiments (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation: Immediately process the samples for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound has a strong absorbance.

    • Analysis: Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound remaining in the incubated samples at each time point by comparing their peak areas to the standard curve.

    • Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.

Visualizations

PTEN_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation promotes

Caption: PTEN signaling pathway and the inhibitory action of this compound.

Stability_Workflow Start Start: Prepare VO-Ohpic in Test Medium Incubate Incubate at 37°C, 5% CO₂ Start->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample Prepare Prepare Sample for HPLC (e.g., Protein Precipitation) Sample->Prepare HPLC Analyze by Stability-Indicating HPLC Method Prepare->HPLC Analyze Quantify Remaining Compound vs. Standard Curve HPLC->Analyze End End: Determine Stability Profile Analyze->End

References

addressing off-target effects of VO-Ohpic trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate. The information provided addresses potential issues, with a focus on mitigating off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN). Its primary on-target effect is the inhibition of PTEN's lipid phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, activates the PI3K/Akt signaling pathway and its downstream effectors, such as mTOR and FoxO transcription factors.

Q2: What is the reported IC50 value for this compound against PTEN?

The in vitro IC50 value for this compound against recombinant PTEN is reported to be in the low nanomolar range, typically around 35-46 nM.

Q3: Are there known off-target effects of this compound?

Yes. While sometimes described as a selective PTEN inhibitor, studies have shown that this compound can inhibit other phosphatases. A significant off-target is the protein tyrosine phosphatase SHP-1, with some studies reporting inhibition at concentrations similar to or even lower than those required for PTEN inhibition. This lack of absolute specificity is a critical consideration in experimental design and data interpretation. Another study noted that a similar vanadium-based compound, bpV(Hopic), could trigger PTEN-independent Erk1/2 phosphorylation.

Q4: What are the potential consequences of off-target SHP-1 inhibition?

SHP-1 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various signaling pathways, including the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways. Inhibition of SHP-1 can lead to a variety of cellular effects that may overlap with or confound the effects of PTEN inhibition. For instance, SHP-1 can negatively regulate the PI3K/Akt pathway; therefore, its inhibition by this compound could also contribute to Akt activation, independent of PTEN.

Q5: How can I be confident that my observed effects are due to PTEN inhibition and not off-target effects?

Validating the on-target effects of this compound is crucial. This can be achieved through a combination of approaches, including:

  • Genetic knockdown or knockout of PTEN: The effects of this compound should be mimicked by siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PTEN. The inhibitor should have a diminished effect in PTEN-null cells.

  • Rescue experiments: Re-expressing wild-type PTEN in PTEN-null cells should rescue the phenotype induced by this compound.

  • Direct measurement of PTEN and off-target activity: Performing in vitro phosphatase assays with purified PTEN and potential off-target enzymes like SHP-1 can determine the selectivity of your batch of this compound.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotypes are observed after treatment with this compound.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: As this compound is known to inhibit SHP-1, your observed phenotype might be a composite of both PTEN and SHP-1 inhibition.

    • Recommendation:

      • Validate on-target engagement: Confirm that this compound is inhibiting PTEN in your cellular system by assessing the phosphorylation status of downstream targets like Akt (at Ser473 and Thr308) and FoxO transcription factors.

      • Assess off-target engagement: Investigate the phosphorylation status of known SHP-1 substrates or the activation of pathways regulated by SHP-1, such as the ERK pathway.

      • Perform control experiments: Use a specific SHP-1 inhibitor to see if it phenocopies the effects of this compound. Additionally, use PTEN and/or SHP-1 knockout/knockdown cell lines to dissect the contribution of each target to the observed phenotype.

  • Possible Cause 2: Compound stability and solubility.

    • Troubleshooting Step: this compound may degrade or precipitate in culture media, leading to inconsistent effective concentrations.

    • Recommendation:

      • Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO immediately before use.

      • Ensure solubility in media: When diluting the stock solution into your culture media, ensure it remains fully dissolved. Visually inspect for any precipitation.

      • Optimize treatment duration: Determine the optimal incubation time for your specific cell line and experimental endpoint.

Issue 2: The observed level of Akt phosphorylation is much higher than expected based on PTEN inhibition alone.

  • Possible Cause: Concurrent inhibition of SHP-1.

    • Troubleshooting Step: SHP-1 can act as a negative regulator of the PI3K/Akt pathway. Therefore, the inhibition of both PTEN and SHP-1 by this compound can lead to a synergistic or additive increase in Akt phosphorylation.

    • Recommendation:

      • Titrate the inhibitor concentration: Use the lowest effective concentration of this compound that gives a discernible increase in Akt phosphorylation to minimize off-target effects.

      • Compare with PTEN knockdown: Use siRNA or shRNA to specifically knock down PTEN and compare the level of Akt phosphorylation to that induced by this compound. A significantly higher level of phosphorylation with the inhibitor suggests off-target activity.

      • In vitro kinase/phosphatase assays: Directly measure the inhibitory activity of your this compound batch against both PTEN and SHP-1 to understand its selectivity profile.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference(s)
PTEN35 - 46
SHP-1~975

Note: The IC50 for SHP-1 was reported in one study and may vary depending on assay conditions. It is recommended to determine the selectivity profile of each batch of the inhibitor.

Experimental Protocols

Protocol 1: In Vitro PTEN Phosphatase Activity Assay (Malachite Green-based)

This

Technical Support Center: Refining VO-Ohpic Trihydrate Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing VO-Ohpic trihydrate in primary cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this potent PTEN inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway.[4] this compound works through a reversible and non-competitive mechanism to inhibit the lipid phosphatase activity of PTEN.[5] This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which in turn activates downstream signaling cascades, most notably the Akt and mTOR pathways, promoting cell survival, growth, and proliferation.[1][4]

Q2: What is the recommended starting concentration of this compound for primary cells?

The optimal concentration of this compound can vary significantly depending on the primary cell type and the experimental endpoint. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific model. Based on existing literature, a general starting range is between 50 nM and 1 µM. For instance, in NIH 3T3 and L1 fibroblasts, increased Akt phosphorylation reached saturation at 75 nM.[6] In primary cartilage endplate chondrocytes, a concentration of 1 µM was found to be effective in protecting against apoptosis and degeneration.[7]

Q3: How should I prepare and store this compound?

This compound is typically soluble in DMSO to create a stock solution.[1][6] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing your working solution, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For aqueous solutions, VO-Ohpic is soluble in PBS (pH 7.2) at approximately 1 mg/ml.[3] To enhance solubility, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath.[6]

Q4: What are the expected downstream effects of treating primary cells with this compound?

Treatment with this compound is expected to lead to the activation of the PI3K/Akt/mTOR signaling pathway.[2] This can be observed experimentally by an increase in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like mTOR.[2][6] Depending on the primary cell type and context, this can result in various cellular responses, including:

  • Increased cell survival and protection from apoptosis.[7][8]

  • Enhanced cell proliferation.

  • Modulation of cellular metabolism, such as increased glucose uptake.[1][3]

  • Induction of cellular senescence in certain contexts.[1][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on Akt phosphorylation or downstream targets. Suboptimal concentration: The concentration of this compound may be too low for the specific primary cell type.Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 5 µM) to determine the optimal effective concentration.[1]
Short incubation time: The treatment duration may be insufficient to induce a measurable change in protein phosphorylation.Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal incubation time for observing maximal Akt phosphorylation.
Poor compound stability: The compound may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Low PTEN expression: The primary cells may have very low endogenous levels of PTEN, making them less responsive to a PTEN inhibitor.Verify PTEN expression levels in your primary cells using Western blot or qPCR.
High levels of cytotoxicity or cell death observed. Concentration is too high: Primary cells are often more sensitive than immortalized cell lines, and high concentrations of the inhibitor can be toxic.Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the toxic concentration range for your specific primary cells. Start with lower concentrations in your experiments.
Prolonged incubation: Continuous exposure to the inhibitor, even at a non-toxic concentration, may eventually lead to cell death.Optimize the incubation time. It may be possible to achieve the desired effect with a shorter treatment duration.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final DMSO concentration is kept to a minimum, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Inconsistent or variable results between experiments. Cell passage number: Primary cells can change their phenotype and responsiveness over multiple passages.Use primary cells at a consistent and low passage number for all experiments.
Cell density: The confluency of the primary cells at the time of treatment can influence their response.Seed cells at a consistent density and treat them at a predetermined confluency for all experiments.
Reagent variability: Inconsistent preparation of the this compound working solution.Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Always vortex the working solution before adding it to the cells.

Quantitative Data Summary

Parameter Cell Type Concentration/Dosage Effect Reference
IC50 Recombinant PTEN35 nMInhibition of PTEN lipid phosphatase activity[1][3]
Recombinant PTEN46 ± 10 nMInhibition of PTEN activity[2]
In Vitro Effective Concentration NIH 3T3 and L1 fibroblasts75 nMSaturation of Akt phosphorylation increase[6]
Primary Cartilage Endplate Chondrocytes1 µMProtection against apoptosis and degeneration[7]
Hepatocellular Carcinoma Cell Lines (Hep3B, PLC/PRF/5)0 - 5 µMInhibition of cell viability and proliferation[1]
In Vivo Dosage Mice10 µg/kg (i.p.)Decreased myocardial infarct size[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Western Blot for Akt Phosphorylation

This protocol is to detect the activation of the Akt signaling pathway following this compound treatment.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed primary cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Visualizations

PTEN_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Caption: PTEN/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response (MTT Assay) start->dose_response treatment Treat Cells with Optimal VO-Ohpic Concentration dose_response->treatment western_blot Western Blot (p-Akt, Akt) treatment->western_blot functional_assay Functional Assay (e.g., Apoptosis Assay) treatment->functional_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis functional_assay->data_analysis

References

challenges in delivering VO-Ohpic trihydrate to target tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN), a tumor suppressor protein.[1][2][3] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This, in turn, activates downstream signaling pathways such as the PI3K/Akt/mTOR and ERK1/2 pathways, which are involved in cell growth, proliferation, and survival.[5]

Q2: What are the main challenges in delivering this compound to target tissues?

The primary challenge in delivering this compound is its poor solubility in aqueous solutions.[1][6] It is reported to be insoluble in water, which complicates its formulation for in vivo studies and can affect its bioavailability.[1][6] Researchers must use specific solvents or formulation strategies to effectively deliver the compound to target tissues.

Q3: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[1][2] Stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[2][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

Problem: I am having trouble dissolving this compound, or it is precipitating out of solution during my experiment.

Possible Causes & Solutions:

  • Incorrect Solvent: this compound is insoluble in water.[1][6] For in vitro experiments, dimethyl sulfoxide (DMSO) is the recommended solvent.[1][6] For in vivo studies, specific formulations using co-solvents are necessary.

  • Low Temperature: If you observe precipitation, warming the solution to 37°C and using sonication can help to redissolve the compound.[6]

  • Improper Storage: Ensure that stock solutions are stored correctly at -80°C or -20°C to maintain stability and prevent precipitation.[2][7] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]

  • Hygroscopic DMSO: DMSO can absorb moisture, which can reduce the solubility of this compound.[2][7] Use fresh, anhydrous DMSO for preparing stock solutions.

Issue 2: Inconsistent or Unexpected Experimental Results

Problem: My in vitro or in vivo results are not consistent, or I am observing off-target effects.

Possible Causes & Solutions:

  • Inhibitor Specificity: While VO-Ohpic is a potent PTEN inhibitor, high concentrations may lead to off-target effects. It has been shown to inhibit other phosphatases like SHP1 at higher concentrations.[8] It is crucial to perform dose-response experiments to determine the optimal concentration for PTEN inhibition with minimal off-target effects.

  • Cell Line Sensitivity: The cellular response to VO-Ohpic can be dependent on the endogenous PTEN expression levels of the cell line.[5] Cells with low PTEN expression may be more sensitive to the compound.[5] It is important to characterize the PTEN status of your cell lines.

  • Solvent Effects: The concentration of DMSO used in cell culture experiments should be kept low (typically below 0.5%) as it can be toxic to cells at higher concentrations.[1] For animal studies, the DMSO concentration should generally be below 10% for normal mice and below 2% for more sensitive models like nude or transgenic mice.[1] Always include a vehicle-only control group in your experiments.

  • Reversibility of Inhibition: VO-Ohpic is a reversible inhibitor of PTEN.[9] Pre-incubation time with the inhibitor before starting the reaction can influence the results.[9]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1][6]
DMSO≥ 50 mg/mL (120.42 mM)[7]
Ethanol≥ 45.8 mg/mL (with sonication)[6][10]
PBS (pH 7.2)1 mg/mL[4]

Table 2: In Vivo Formulation Examples

Formulation ComponentsConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL[7]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]

Experimental Protocols

In Vitro PTEN Inhibition Assay (Malachite Green Assay)
  • Reagents: Recombinant PTEN enzyme, this compound stock solution (in DMSO), PIP3 substrate, reaction buffer (e.g., 100 mM Tris, pH 7.4, 10 mM DTT), Malachite Green reagent.

  • Procedure:

    • Prepare serial dilutions of this compound in the reaction buffer.

    • In a 96-well plate, add the recombinant PTEN enzyme to each well.

    • Add the diluted this compound or vehicle control to the wells and pre-incubate for 10-15 minutes at room temperature.[1][9]

    • Initiate the reaction by adding the PIP3 substrate.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of free phosphate released.

    • Calculate the IC50 value of this compound.

In Vivo Study in a Mouse Xenograft Model
  • Animal Model: Nude mice bearing tumor xenografts (e.g., Hep3B cells with low PTEN expression).[5]

  • Formulation Preparation: Prepare the dosing solution of this compound using a suitable in vivo formulation (see Table 2). A common dosage is 10 mg/kg.[2]

  • Administration: Administer the this compound formulation or vehicle control to the mice via intraperitoneal (i.p.) injection.[2]

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect tumor tissues for downstream analysis, such as Western blotting for p-Akt and p-ERK levels, and immunohistochemistry for proliferation markers (e.g., Ki-67).[5]

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates ERK ERK PTEN->ERK inhibits mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation ERK->Proliferation VO_Ohpic This compound VO_Ohpic->PTEN inhibits

Caption: PTEN signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Solubilization 1. Solubilize VO-Ohpic in DMSO Cell_Treatment 2. Treat Cells Solubilization->Cell_Treatment Western_Blot 3. Western Blot (p-Akt, p-ERK) Cell_Treatment->Western_Blot Viability_Assay 4. Cell Viability Assay Cell_Treatment->Viability_Assay Formulation 1. Formulate VO-Ohpic for Injection Injection 2. Intraperitoneal Injection Formulation->Injection Tumor_Measurement 3. Monitor Tumor Growth Injection->Tumor_Measurement Tissue_Analysis 4. IHC/Western Blot of Tumors Tumor_Measurement->Tissue_Analysis

Caption: General experimental workflow for in vitro and in vivo studies with this compound.

References

minimizing cytotoxicity of VO-Ohpic trihydrate at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate. The focus is on addressing issues related to cytotoxicity, particularly at higher concentrations, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN), a crucial tumor suppressor.[1][2][3] It inhibits the lipid phosphatase activity of PTEN, which leads to the activation of the PI3K/AKT signaling pathway.[1][4] This pathway is critical in regulating cell growth, proliferation, and survival.

Q2: At what concentrations does this compound typically show efficacy?

A2: this compound is effective at nanomolar concentrations. Its IC50 value for PTEN inhibition has been reported to be approximately 35-46 nM.[1][2] In cell-based assays, effects on downstream signaling, such as Akt phosphorylation, can be observed at concentrations as low as 75 nM.[5]

Q3: Is cytotoxicity a known issue with this compound?

A3: Yes, at higher concentrations, this compound can exhibit cytotoxicity in certain cell lines. This effect is often dose-dependent and linked to the PTEN expression status of the cells.[4]

Q4: How does PTEN expression level influence the cytotoxic effects of this compound?

A4: The cellular response to this compound is highly dependent on PTEN expression levels.[4]

  • Low PTEN Expression: Cells with low PTEN expression (e.g., Hep3B) are more sensitive to the compound and may undergo senescence or cell death at lower concentrations.[4]

  • High PTEN Expression: Cells with high PTEN expression (e.g., PLC/PRF/5) tend to be less sensitive.[4]

  • PTEN-Negative: Cells lacking PTEN expression (e.g., SNU475) are often resistant to the cytotoxic effects of this compound.[4]

Troubleshooting Guide: High Cytotoxicity Observed

If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.

Problem: Significant decrease in cell viability at intended effective concentrations.

Workflow for Troubleshooting High Cytotoxicity

start High Cytotoxicity Observed check_pten 1. Verify PTEN Expression of Your Cell Line start->check_pten pten_low Low PTEN Expression check_pten->pten_low Low pten_high High/WT PTEN Expression check_pten->pten_high High/WT pten_null PTEN Null check_pten->pten_null Null reduce_conc Action: Lower Concentration & Perform Dose-Response pten_low->reduce_conc check_off_target 2. Consider Off-Target Effects or Compound Specificity Issues pten_high->check_off_target pten_null->check_off_target If cytotoxicity is still observed, suspect off-target effects. optimize_incubation 3. Optimize Incubation Time reduce_conc->optimize_incubation check_off_target->optimize_incubation shorter_time Action: Reduce Exposure Duration optimize_incubation->shorter_time confirm_solubility 4. Confirm Compound Solubility & Vehicle Effects shorter_time->confirm_solubility vehicle_control Action: Run Vehicle-Only Control confirm_solubility->vehicle_control end Cytotoxicity Minimized vehicle_control->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Step 1: Assess PTEN Status of Your Cell Line

  • Rationale: The cytotoxic effects of this compound are strongly correlated with PTEN expression.[4] Cells with low PTEN are particularly sensitive.

  • Action: Confirm the PTEN expression status of your cell line via Western Blot or literature search. If you are using a cell line with low PTEN expression, you may need to use a lower concentration range.

Step 2: Perform a Dose-Response Curve

  • Rationale: The optimal concentration for PTEN inhibition with minimal cytotoxicity can vary significantly between cell lines.

  • Action: Conduct a dose-response experiment starting from a low nanomolar range and titrating up to the micromolar range. This will help you identify the therapeutic window for your specific cell model.

Step 3: Reduce Incubation Time

  • Rationale: Prolonged exposure to higher concentrations can lead to increased cytotoxicity.

  • Action: If your protocol allows, consider reducing the incubation time with this compound. Assess the desired downstream effects at earlier time points.

Step 4: Evaluate Compound Solubility and Vehicle Effects

  • Rationale: Poor solubility can lead to compound precipitation and non-specific toxic effects. The vehicle used to dissolve the compound may also have inherent cytotoxicity.

  • Action: Ensure that this compound is fully dissolved in the recommended solvent (e.g., fresh DMSO) before further dilution in culture media.[1] Always include a vehicle-only control in your experiments to rule out any cytotoxic effects of the solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LinePTEN ExpressionParameterValueReference
Hep3BLowIC50 (Cell Viability, 120h)3.4 µM[4]
PLC/PRF/5HighIC50 (Cell Viability, 120h)> 5 µM[4]
SNU475NegativeCell ViabilityResistant to high concentrations[4]
Recombinant PTENN/AIC50 (Enzymatic Activity)35 nM[1][5]
NIH 3T3 & L1N/AAkt Phosphorylation Saturation75 nM[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for the desired duration (e.g., 72-120 hours).[1][4]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for PTEN and p-Akt

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

PTEN/PI3K/AKT Signaling Pathway and the Action of this compound

cluster_membrane Cell Membrane vo_ohpic This compound pten PTEN vo_ohpic->pten Inhibits pip3 PIP3 pten->pip3 pip2 PIP2 pip3->pip2 Dephosphorylates akt AKT pip3->akt Activates pi3k PI3K pi3k->pip3 Phosphorylates downstream Downstream Effectors (e.g., mTOR, FoxO3a) akt->downstream Activates proliferation Cell Proliferation, Survival, Growth downstream->proliferation

Caption: Inhibition of PTEN by this compound.

References

Validation & Comparative

Validating PTEN Inhibition by VO-Ohpic Trihydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, accurately validating the inhibition of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog) is critical. VO-Ohpic trihydrate has emerged as a potent and specific small-molecule inhibitor of PTEN's lipid phosphatase activity.[1][2][3] This guide provides an objective comparison of this compound with other common PTEN inhibitors and presents detailed experimental protocols for its validation using Western blot analysis.

Performance Comparison of PTEN Inhibitors

This compound demonstrates high potency in inhibiting PTEN, with reported IC50 values in the low nanomolar range.[1][2][4] Its primary mechanism of action involves the reversible inhibition of PTEN's ability to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key step in negatively regulating the PI3K/Akt signaling pathway.[5] Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the phosphorylation and activation of Akt, a central kinase in cell survival and proliferation pathways.[2][3][5]

The following table summarizes the in vitro potency of this compound in comparison to other frequently used PTEN inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

Inhibitor Reported PTEN IC50 Key Characteristics
This compound 35 nM - 46 nM[1][2][5]A potent and specific vanadium-based PTEN inhibitor.[5]
bpV(phen) 38 nM[6]A potent but less selective inhibitor that can also target other protein tyrosine phosphatases (PTPs) like PTP-1B and PTP-β.[7]
bpV(HOpic) 14 nM[6][7]A potent vanadium-based inhibitor with greater selectivity for PTEN over PTP-1B and PTP-β compared to bpV(phen).[7]
SF1670 ~2 µM[6]A non-vanadium-based inhibitor reported to be highly potent and specific for PTEN.[7]

Visualizing the PTEN/PI3K/Akt Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway and the central role of PTEN. Inhibition of PTEN by this compound disrupts this negative regulation, leading to the activation of downstream signaling.

PTEN_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN inhibits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify p-Akt/Total Akt) G->H

References

A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. bpV(phen)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the PI3K/Akt signaling pathway, the choice of a suitable PTEN inhibitor is critical. This guide provides an objective comparison of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(phen). We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data and protocols to inform your selection.

The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a crucial negative regulator of the PI3K/Akt pathway, a signaling cascade vital for cell growth, proliferation, and survival.[1] By dephosphorylating the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN curtails the activation of Akt.[1][2] Consequently, inhibiting PTEN can activate this pathway, a strategy being explored for various therapeutic applications, including tissue regeneration.[3][4]

Mechanism of Action

This compound is a potent, reversible, and noncompetitive small-molecule inhibitor of PTEN.[2][5] It affects both the Km and Vmax of the enzyme and its inhibitory action is not significantly diminished by the presence of reducing agents like dithiothreitol (DTT).[2][6] This suggests its mechanism is not dependent on the oxidation of the enzyme's active site. This compound has been shown to be highly selective for PTEN over other phosphatases like PTP-β.[5]

bpV(phen) , another potent bisperoxovanadium compound, inhibits PTEN through a different mechanism.[1][] It causes the oxidative formation of a disulfide bridge between cysteine residues (Cys124 and Cys71) within the PTEN active site.[4][][8] This inhibition is reversible and can be negated by reducing agents.[1][8] While a potent PTEN inhibitor, bpV(phen) is less selective and can inhibit other protein tyrosine phosphatases (PTPs), such as PTP-1B and PTP-β, albeit at higher concentrations.[1][9][10] Its effectiveness can be highly dependent on the cellular redox environment.[3]

Performance Comparison: Quantitative Data

The following table summarizes the in vitro potency and selectivity of this compound and bpV(phen). It is important to note that IC50 values can vary depending on experimental conditions.[3]

FeatureThis compoundbpV(phen)
PTEN IC50 35 - 46 nM[3][5][11]38 nM[1][10][12][13]
PTP-1B IC50 Micromolar range[5]920 nM[9][10][13]
PTP-β IC50 Micromolar range[5]343 nM[9][10][13]
SHP1 IC50 ~975 nM[6]~100 nM (in absence of DTT)[3]
Mechanism Reversible, Noncompetitive[2]Reversible, Oxidative[1][4][]
Effect of Reducing Agents Not significantly affected[6]Inhibition is diminished[1][6][8]

Signaling Pathways and Experimental Workflows

To visualize the role of these inhibitors, the following diagrams illustrate the PTEN signaling pathway and a general experimental workflow for inhibitor validation.

PTEN_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PIP3->PTEN PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates PTEN->PIP2 dephosphorylates Inhibitors VO-Ohpic bpV(phen) Inhibitors->PTEN inhibit Downstream Downstream Targets (Cell Growth, Survival) mTOR->Downstream promotes GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PTEN/PI3K/Akt signaling pathway and the action of inhibitors. (Within 100 characters)

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation (Optional) assay 1. In Vitro Phosphatase Assay (e.g., Malachite Green) ic50 2. Determine IC50 Value assay->ic50 cell_treat 3. Treat Cells with Inhibitor ic50->cell_treat western 4. Western Blot for p-Akt cell_treat->western viability 5. Cell Viability/Proliferation Assay cell_treat->viability animal 6. Animal Model Studies viability->animal

Caption: A general experimental workflow for validating PTEN inhibition. (Within 100 characters)

Experimental Protocols

Here are detailed methodologies for key experiments cited in the validation of PTEN inhibitors.

In Vitro PTEN Phosphatase Activity Assay (Malachite Green)

This assay directly measures the enzymatic activity of PTEN by quantifying the release of free phosphate from a substrate.

  • Materials:

    • Recombinant human PTEN protein

    • PTEN inhibitor (this compound or bpV(phen))

    • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

    • PTEN reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)[1]

    • Malachite Green Assay Kit

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of the PTEN inhibitor in the reaction buffer.

    • In a 96-well plate, add the recombinant PTEN enzyme to each well (except for the no-enzyme control).

    • Add the various concentrations of the inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the phosphatase reaction by adding the PIP3 substrate to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the Malachite Green reagent, which will react with the free phosphate released by PTEN activity.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Western Blot for Phospho-Akt (Ser473)

This cell-based assay assesses the functional consequence of PTEN inhibition by measuring the phosphorylation status of its key downstream target, Akt.[1] An increase in phosphorylated Akt (p-Akt) indicates a decrease in PTEN activity.

  • Materials:

    • Cell line of interest (e.g., NIH 3T3 fibroblasts)[5]

    • PTEN inhibitor

    • Cell culture medium and serum

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-loading control like β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Plate cells and grow to desired confluency. Serum-starve the cells if necessary to reduce basal p-Akt levels.

    • Treat the cells with various concentrations of the PTEN inhibitor for a specified duration.

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[8]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control to ensure equal protein loading.

Cell Viability/Proliferation Assay (BrdU Incorporation)

This assay measures the impact of PTEN inhibition on cell proliferation.

  • Materials:

    • Cell line of interest

    • PTEN inhibitor

    • 96-well cell culture plates

    • BrdU (Bromodeoxyuridine) labeling reagent

    • BrdU colorimetric immunoassay kit

  • Protocol:

    • Seed 3x10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PTEN inhibitor for 72 hours.

    • Add the BrdU labeling reagent to the wells 24 hours before the end of the treatment period.

    • At the end of the incubation, fix the cells and detect the incorporated BrdU according to the manufacturer's protocol for the immunoassay kit.

    • Measure the absorbance using a microplate reader.

    • Express the results as the percentage of inhibition of BrdU incorporation compared to the untreated control.[14]

Conclusion

Both this compound and bpV(phen) are potent, nanomolar inhibitors of PTEN. The primary distinction lies in their mechanism and selectivity.

  • This compound emerges as a more selective inhibitor, with its noncompetitive mechanism being independent of the cellular redox state, making it a reliable tool for specifically targeting PTEN's lipid phosphatase activity.[2][5]

  • bpV(phen) , while equally potent against PTEN, displays broader reactivity with other phosphatases and its activity is sensitive to reducing agents.[1][3] This makes it a powerful tool but requires careful consideration of off-target effects and the experimental redox environment. Co-incubation with a reducing agent like DTT can serve as a control to confirm its specific oxidative mechanism of inhibition.[8]

The choice between these two inhibitors will depend on the specific experimental goals. For studies requiring high selectivity for PTEN and consistent activity across different cellular environments, this compound may be the preferred choice. For broader studies on PTP inhibition or when the insulin-mimetic properties of bpV(phen) are of interest, it remains a valuable compound, provided appropriate controls are in place.[8][9] The experimental protocols provided herein offer a framework for researchers to confidently validate the efficacy and specificity of their chosen inhibitor.

References

Unveiling the Specificity of VO-Ohpic Trihydrate for PTEN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of cellular components is paramount. This guide provides a comprehensive assessment of the specificity of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), in comparison to other widely used PTEN inhibitors. Through the presentation of quantitative data, detailed experimental protocols, and illustrative signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Performance Comparison of PTEN Inhibitors

The in vitro potency and selectivity of this compound against PTEN and other phosphatases have been evaluated and compared with alternative inhibitors. The half-maximal inhibitory concentration (IC50) values are a key measure of inhibitor potency.

InhibitorPTEN IC50PTP1B IC50SHP1 IC50Other Phosphatases
This compound 35-46 nM[1][2]High micromolar range[3]At least as potent as PTEN (IC50 ~975 nM in one study)[4]Highly selective against myotubularin, SAC1, and PTP-β. Inhibits CBPs and SopB in the micromolar and high nanomolar range, respectively.[5]
bpV(phen) 38 nM[6][7]920 nM[6]~100 nMInhibits PTP-β (IC50 = 343 nM).[6]
bpV(HOpic) 14 nM[7][8]~4.9 µMNot widely reportedInhibits PTP-β (~25 µM).[6]
SF1670 2 µM[7]Not reportedWeak or no inhibition[9]Weak or no inhibition of INPP4A and INPP4B.[9]

PTEN Signaling Pathway and Inhibition

PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is fundamental to cell growth, proliferation, and survival. PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). Inhibition of PTEN leads to the accumulation of PIP3, subsequent activation of Akt, and the promotion of downstream signaling cascades.

PTEN_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream activates Proliferation Cell Growth & Survival Downstream->Proliferation VO_Ohpic This compound VO_Ohpic->PTEN inhibits

Caption: The PTEN signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To rigorously assess the specificity of PTEN inhibitors, a combination of in vitro and cell-based assays is essential. Below are detailed protocols for key experiments.

In Vitro Phosphatase Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of free phosphate released from a substrate following enzymatic activity by PTEN. The inhibition of this activity by a compound is measured to determine its IC50 value.

Materials:

  • Recombinant human PTEN protein

  • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

  • Malachite Green reagent

  • 96-well microplate

  • Test inhibitors (this compound and alternatives)

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant PTEN enzyme to each well.

  • Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the phosphatase reaction by adding the PIP3 substrate to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released.

  • Measure the absorbance of the colored product at a wavelength of 620-650 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Phosphatase Assay

phosphatase_assay_workflow start Start prep_inhibitors Prepare serial dilutions of inhibitors start->prep_inhibitors add_pten Add recombinant PTEN to 96-well plate prep_inhibitors->add_pten pre_incubate Pre-incubate PTEN with inhibitors add_pten->pre_incubate add_substrate Add PIP3 substrate to initiate reaction pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add Malachite Green reagent to stop reaction incubate_reaction->stop_reaction measure_absorbance Measure absorbance at 620-650 nm stop_reaction->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro Malachite Green phosphatase assay.

Cell-Based Western Blot Analysis of Akt Phosphorylation

This assay assesses the downstream cellular effect of PTEN inhibition by measuring the phosphorylation status of its key substrate, Akt. An increase in phosphorylated Akt (p-Akt) indicates a decrease in PTEN activity within the cell.

Materials:

  • Cell line of interest (e.g., a cell line with known PTEN expression)

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors for a specified duration.

  • Lyse the cells using lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and a loading control to normalize the p-Akt signal.

Logical Flow for Assessing Cellular PTEN Inhibition

cellular_inhibition_logic treat_cells Treat cells with PTEN inhibitor inhibit_pten Inhibition of cellular PTEN activity treat_cells->inhibit_pten increase_pip3 Increased cellular PIP3 levels inhibit_pten->increase_pip3 increase_pakt Increased Akt phosphorylation increase_pip3->increase_pakt western_blot Detect p-Akt levels by Western Blot increase_pakt->western_blot quantify_signal Quantify and normalize p-Akt signal western_blot->quantify_signal

Caption: Logical flow from cellular treatment to the detection of PTEN inhibition.

Conclusion

This compound emerges as a potent and highly selective inhibitor of PTEN. While other vanadium-based compounds like bpV(phen) and bpV(HOpic) also exhibit high potency, their selectivity profiles indicate a greater potential for off-target effects on other protein tyrosine phosphatases. SF1670, although less potent, demonstrates a high degree of specificity. The choice of inhibitor will ultimately depend on the specific experimental context, balancing the need for high potency with the requirement for stringent target selectivity. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at elucidating the multifaceted roles of PTEN in health and disease.

References

Cross-Validation of VO-Ohpic Trihydrate Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). By inhibiting PTEN's lipid phosphatase activity, this compound activates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. This guide summarizes experimental data on the impact of this compound across various cell lines, offering insights into its differential effects based on cellular context, particularly PTEN expression levels. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Data Presentation: Comparative Effects of this compound

The following table summarizes the key in vitro effects of this compound observed in different cell lines, highlighting its impact on cell viability, proliferation, and the induction of senescence. The data is primarily drawn from a comparative study on hepatocellular carcinoma (HCC) cell lines with varying PTEN expression levels.

Cell LinePTEN ExpressionEffect on Cell ViabilityEffect on Cell Proliferation (BrdU incorporation)Induction of Senescence (β-galactosidase activity)Key Signaling Pathway Alteration
Hep3B LowInhibitedInhibitedInducedIncreased p-Akt and p-mTOR
PLC/PRF/5 HighLesser inhibition compared to Hep3BLesser inhibition compared to Hep3BInduced to a lesser extent than Hep3BNo detectable increase in p-Akt
SNU475 NegativeNo significant effectNo significant effectNot inducedNot applicable
NIH 3T3 EndogenousNot specifiedNot specifiedNot specifiedDose-dependent increase in Akt phosphorylation (Ser473 & Thr308)
L1 Fibroblasts EndogenousNot specifiedNot specifiedNot specifiedDose-dependent increase in Akt phosphorylation (Ser473 & Thr308)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and findings from studies investigating this compound.

Cell Culture
  • Hepatocellular Carcinoma (HCC) Cell Lines (Hep3B, PLC/PRF/5, SNU475):

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

    • Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Fibroblast Cell Lines (NIH 3T3):

    • Cells are cultured in DMEM with 4.5g/L glucose, L-glutamine, and sodium pyruvate, supplemented with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.

    • Cultures are maintained at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 3 x 10³ cells per well.

  • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-5 µM) or vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)
  • Seed 3 x 10³ cells in 96-well plates.

  • Treat with various concentrations of this compound for 72 hours.

  • Add Bromodeoxyuridine (BrdU) to the culture medium 24 hours before the end of the treatment.

  • Fix the cells and detect BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.

  • Measure the absorbance to quantify cell proliferation.

  • Express results as the percentage inhibition of BrdU incorporation compared to the control.

Senescence-Associated β-Galactosidase Staining
  • Treat cells with this compound for five days.

  • Wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with a formaldehyde/glutaraldehyde solution.

  • Wash the cells again with PBS.

  • Incubate the cells overnight at 37°C with the β-galactosidase staining solution (containing X-gal).

  • Observe the cells under a microscope for the development of blue color, indicative of senescent cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as PTEN and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the canonical PTEN/PI3K/Akt signaling pathway and the mechanism of action for this compound. By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3 to PIP2, leading to the accumulation of PIP3 and subsequent activation of Akt and its downstream effectors.

PTEN_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic This compound VO_Ohpic->PTEN Inhibits mTOR mTOR Akt->mTOR Downstream Downstream Effectors mTOR->Downstream Cell Growth,\nProliferation,\nSurvival Cell Growth, Proliferation, Survival Downstream->Cell Growth,\nProliferation,\nSurvival

Caption: Mechanism of this compound in the PTEN/PI3K/Akt pathway.

Experimental Workflow for Assessing this compound Effects

This diagram outlines the general workflow for investigating the effects of this compound in cell lines, from cell culture to data analysis.

A Comparative Analysis of PTEN Targeting: VO-Ohpic Trihydrate vs. siRNA-mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent methods for downregulating the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog): the small molecule inhibitor VO-Ohpic trihydrate and siRNA-mediated gene knockdown. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, efficacy, and experimental considerations.

Introduction

PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key cascade involved in cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making PTEN an attractive therapeutic target. This guide evaluates two distinct approaches to modulate PTEN activity: direct enzymatic inhibition with this compound and suppression of protein expression using small interfering RNA (siRNA).

Mechanism of Action

This compound is a potent, reversible, and noncompetitive small molecule inhibitor of PTEN's lipid phosphatase activity.[2] It directly binds to the PTEN enzyme, preventing it from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to an accumulation of PIP3 at the cell membrane and subsequent activation of the downstream PI3K/Akt signaling pathway.[3]

siRNA-mediated PTEN knockdown , in contrast, operates at the post-transcriptional level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the PTEN mRNA, leading to its cleavage and degradation. This prevents the translation of the PTEN protein, thereby reducing its overall levels in the cell and consequently activating the PI3K/Akt pathway.

Performance Comparison

The following tables summarize the key performance characteristics of this compound and siRNA-mediated PTEN knockdown based on available experimental data.

ParameterThis compoundsiRNA-mediated PTEN KnockdownCitation
Target PTEN protein (enzymatic activity)PTEN mRNA[2]
Mechanism Reversible, noncompetitive inhibitionmRNA cleavage and degradation[2]
Effective Concentration IC50: 35-46 nMNanomolar range (e.g., 5-100 nM)[3][4]
Onset of Action Rapid (minutes to hours)Slower (24-48 hours for maximal mRNA knockdown)[5]
Duration of Effect Dependent on compound stability and clearance5-7 days of significant protein knockdown[4]
Delivery Method Direct addition to cell culture mediaTransfection (e.g., lipid-based reagents, electroporation)[3][6]
ParameterThis compoundsiRNA-mediated PTEN KnockdownCitation
Efficacy Dose-dependent increase in pAkt>95% protein knockdown achievable[1][7]
Specificity/Off-Target Effects Highly selective for PTEN over some other phosphatases (e.g., PTP-β, SAC1). May inhibit SHP1 at higher concentrations.Sequence-dependent off-target effects on other genes are a known concern. Can be minimized by careful design and lower concentrations.[8][9]
Stability Crystalline solid is stable for ≥ 4 years at -20°C. Stability in cell culture media may vary.Susceptible to nuclease degradation; chemical modifications can improve stability.[10]
Reversibility Reversible inhibitionReversible at the population level as cells divide and the siRNA is diluted.[4]

Experimental Protocols

Western Blotting for PTEN and pAkt Analysis

This protocol is used to quantify the levels of total PTEN protein and phosphorylated Akt (pAkt), a marker of PI3K/Akt pathway activation.

  • Cell Lysis:

    • Treat cells with either this compound at desired concentrations and time points, or transfect with PTEN siRNA and harvest at various time points (e.g., 48, 72, 96 hours).

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PTEN and pAkt (e.g., pAkt Ser473) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the impact of PTEN inhibition or knockdown on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • For this compound, add the compound at various concentrations to the cell culture medium.

    • For siRNA, perform the transfection as per the manufacturer's protocol.

    • Include appropriate vehicle controls (e.g., DMSO for VO-Ohpic) and negative controls (e.g., non-targeting siRNA).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control-treated cells.

Visualizations

PTEN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_interventions Interventions Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt (inactive) PIP3->Akt Recruits and Activates PTEN PTEN pAkt pAkt (active) Downstream Signaling Downstream Signaling pAkt->Downstream Signaling Promotes Cell Survival & Growth PTEN->PIP3 Dephosphorylates Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Binds VO_Ohpic This compound VO_Ohpic->PTEN Inhibits siRNA PTEN siRNA siRNA->PTEN Reduces Expression

Caption: The PI3K/Akt signaling pathway and points of intervention.

Experimental_Workflow cluster_vo This compound cluster_sirna siRNA-mediated Knockdown vo_start Cell Culture vo_treat Add VO-Ohpic vo_start->vo_treat vo_incubate Incubate vo_treat->vo_incubate vo_end Endpoint Assays (Western Blot, MTT) vo_incubate->vo_end sirna_start Cell Culture sirna_transfect Transfect with PTEN siRNA sirna_start->sirna_transfect sirna_incubate Incubate (48-96h) sirna_transfect->sirna_incubate sirna_end Endpoint Assays (Western Blot, MTT) sirna_incubate->sirna_end

Caption: A simplified experimental workflow for both methods.

Conclusion

Both this compound and siRNA-mediated knockdown are effective tools for interrogating the function of PTEN and the PI3K/Akt signaling pathway. The choice between these two methodologies will depend on the specific experimental goals.

  • This compound offers a rapid, reversible, and titratable method for inhibiting PTEN's enzymatic function, making it suitable for studying the acute effects of PTEN inhibition.

  • siRNA-mediated knockdown provides a highly specific means of reducing total PTEN protein levels, which is advantageous for studying the longer-term consequences of PTEN loss.

Researchers should carefully consider the potential for off-target effects with both approaches and include appropriate controls in their experimental designs. This guide provides a foundational understanding to aid in the selection and implementation of the most appropriate technique for their research needs.

References

Validating the Downstream Effects of VO-Ohpic Trihydrate on Akt Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VO-Ohpic trihydrate's performance in modulating the Akt signaling pathway against other commonly used PTEN inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.

Introduction to the PTEN/Akt Signaling Pathway

The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the PI3K/Akt signaling pathway. This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism. PTEN exerts its function by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This action prevents the recruitment and subsequent activation of the serine/threonine kinase Akt. In many cancers, the function of PTEN is lost, leading to hyperactivation of the Akt pathway and uncontrolled cell growth. Therefore, inhibitors of PTEN are valuable research tools for studying the intricacies of this pathway and for exploring potential therapeutic strategies.

This compound is a potent and specific inhibitor of PTEN.[1] By inhibiting PTEN's phosphatase activity, this compound leads to an accumulation of PIP3, resulting in the phosphorylation and activation of Akt. This guide examines the quantitative effects of this compound on Akt phosphorylation and compares it with other known PTEN inhibitors.

Performance Comparison of PTEN Inhibitors on Akt Phosphorylation

The following table summarizes the quantitative effects of this compound and alternative PTEN inhibitors on Akt phosphorylation (p-Akt), as determined by Western blot analysis in various cell lines. It is important to note that the experimental conditions, such as cell type and inhibitor concentration, vary between studies, which may influence the observed effects.

InhibitorCell LineConcentrationFold Increase in p-Akt (Ser473) vs. ControlReference
This compound Hep3B100 nM~1.5[1]
500 nM~2.5[1]
SF1670 H9C2250 nMSignificant increase (quantitative fold change not specified)[2]
MDA-MB-2311 µMReversed the downregulation of p-Akt by folic acid[3]
bpV(phen) HeLaIncreasing concentrationsDose-dependent increase (specific fold changes not provided)[4]

Experimental Protocols

Key Experiment: Analysis of Akt Phosphorylation by Western Blot

This protocol outlines the methodology for assessing the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in response to treatment with PTEN inhibitors.

Materials:

  • Cell culture reagents

  • PTEN inhibitors (this compound, SF1670, bpV(phen))

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[5]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt[6][7]

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents[8]

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of PTEN inhibitors or vehicle control for the specified duration.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total Akt.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of Akt phosphorylation is expressed as the ratio of p-Akt to total Akt.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PTEN_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Active) Downstream Downstream Targets pAkt->Downstream Activates CellProcesses Cell Growth, Survival, Proliferation Downstream->CellProcesses Regulates PTEN PTEN PTEN->PIP3 Dephosphorylates VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds Receptor->PI3K Activates

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., Hep3B cells treated with VO-Ohpic) B 2. Cell Lysis (with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Western Blot (Transfer to PVDF membrane) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibodies) E->F G 7. Detection (ECL and Imaging) F->G H 8. Data Analysis (Densitometry of p-Akt vs. Total Akt) G->H

Caption: Experimental workflow for assessing Akt phosphorylation.

References

A Comparative Guide: VO-Ohpic Trihydrate Efficacy vs. Genetic PTEN Loss Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the pharmacological inhibition of the tumor suppressor protein PTEN using VO-Ohpic trihydrate and the genetic knockout of the PTEN gene. This objective analysis is supported by experimental data to inform the selection of appropriate research models for studying the PI3K/Akt signaling pathway.

The PTEN/PI3K/Akt Signaling Pathway

The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. Both the pharmacological inhibitor this compound and genetic loss of PTEN result in the activation of this pathway, leading to downstream cellular effects.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation VO_Ohpic VO-Ohpic trihydrate VO_Ohpic->PTEN Inhibits Genetic_Loss Genetic PTEN Loss (Knockout) Genetic_Loss->PTEN Abrogates Function cluster_assays Downstream Assays start Start with PTEN-expressing cancer cell line crispr Generate PTEN knockout cell line (CRISPR/Cas9) start->crispr vo_ohpic Treat parental cells with This compound start->vo_ohpic control Parental cell line (Vehicle control) start->control western Western Blot (p-Akt, Akt, PTEN) crispr->western proliferation Cell Proliferation Assay (e.g., BrdU) crispr->proliferation viability Cell Viability Assay (e.g., MTS) crispr->viability invivo In Vivo Xenograft Tumor Growth Study crispr->invivo vo_ohpic->western vo_ohpic->proliferation vo_ohpic->viability vo_ohpic->invivo control->western control->proliferation control->viability control->invivo

Reversibility of PTEN Inhibition by VO-Ohpic Trihydrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – October 26, 2023 – For researchers in oncology, neuroscience, and metabolic disorders, the precise control of enzyme activity is paramount. The phosphatase and tensin homolog (PTEN) tumor suppressor is a critical regulator of cell growth, proliferation, and apoptosis, making it a key target for therapeutic intervention. VO-Ohpic trihydrate, a potent and specific inhibitor of PTEN, has garnered significant attention. A crucial aspect of its utility lies in the reversible nature of its inhibitory action, allowing for controlled modulation of the PTEN signaling pathway. This guide provides a comparative analysis of this compound's reversibility, supported by experimental data and protocols.

Quantitative Comparison of PTEN Inhibitors

The inhibitory activity of various compounds against PTEN is summarized below. This compound is a potent inhibitor with a low nanomolar IC50 value.[1][2] Notably, its inhibition is reversible, a key feature for pharmacological applications where transient pathway modulation is desired.[3][4][5]

InhibitorIC50 (nM)Inhibition TypeReversibility
This compound 35 - 46[2][3]Noncompetitive[3][4]Reversible [3][4][5]
bpV(phen)38-Proposed as reversible[6]
bpV(pic)--Proposed as reversible[6]
bpV(HOpic)14-Proposed as reversible[6][7]
SF1670---

Experimental Protocol: Confirmation of Reversibility

The reversibility of PTEN inhibition by this compound has been demonstrated using an inhibitor dilution assay.[3] This method assesses the recovery of enzyme activity after reducing the inhibitor concentration by dilution.

Objective: To determine if the inhibition of PTEN by this compound is reversible.

Materials:

  • Recombinant PTEN enzyme

  • This compound

  • Assay buffer

  • Substrate (e.g., OMFP or PIP3)[3]

  • 96-well plate

  • Plate reader

Procedure:

  • Pre-incubation: A concentrated solution of PTEN is pre-incubated with a high concentration of this compound to ensure significant inhibition.

  • Dilution: The pre-incubation mixture is then significantly diluted into the reaction buffer, which does not contain the inhibitor. This dilution step drastically lowers the concentration of free this compound.

  • Activity Measurement: The enzymatic activity of PTEN is immediately measured by adding the substrate.

  • Comparison: The recovered PTEN activity is compared to control experiments:

    • Control 1 (Uninhibited): PTEN activity without any inhibitor.

    • Control 2 (Inhibited): PTEN activity in the presence of a high concentration of this compound (without dilution).

    • Control 3 (Diluted Inhibitor): PTEN activity in the presence of a low concentration of this compound, equivalent to the post-dilution concentration in the experimental sample.

Expected Results: If the inhibition is reversible, the diluted enzyme-inhibitor complex will dissociate, leading to a recovery of PTEN activity to a level comparable to that of the diluted inhibitor control (Control 3). If the inhibition is irreversible, the enzyme activity will remain low, similar to the inhibited control (Control 2), as the inhibitor remains covalently bound to the enzyme despite dilution.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the biological context of PTEN inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimental Conditions cluster_measurement Measurement cluster_result Expected Outcome for Reversibility PTEN Recombinant PTEN Control1 Control 1: PTEN + Buffer PTEN->Control1 Control2 Control 2: PTEN + High Conc. VO-Ohpic PTEN->Control2 Control3 Control 3: PTEN + Low Conc. VO-Ohpic PTEN->Control3 Experiment Experiment: (PTEN + High Conc. VO-Ohpic) -> Dilution PTEN->Experiment VO_high High Conc. VO-Ohpic VO_high->Control2 VO_high->Experiment VO_low Low Conc. VO-Ohpic VO_low->Control3 Buffer Assay Buffer Buffer->Control1 Measure1 Measure Activity Control1->Measure1 Measure2 Measure Activity Control2->Measure2 Measure3 Measure Activity Control3->Measure3 Measure4 Measure Activity Experiment->Measure4 Result Activity(Experiment) ≈ Activity(Control 3) Measure4->Result

Caption: Workflow for the inhibitor dilution assay to test reversibility.

The PTEN signaling pathway is a cornerstone of cellular regulation. PTEN acts as a phosphatase to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/Akt signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Growth Downstream->Proliferation Survival Cell Survival Downstream->Survival VO This compound VO->PTEN Inhibition

Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of VO-Ohpic Trihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of VO-Ohpic trihydrate, a potent inhibitor of PTEN (phosphatase and tensin homolog) used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. Understanding the Hazards

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

II. Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 476310-60-8MedChemExpress[1]
GHS Hazard Codes H302, H315, H319, H335MedChemExpress[1]
IC50 35 nM for PTENSelleck Chemicals[2]

III. Experimental Protocol for Disposal

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation" [1]. This requires identifying and following the specific hazardous waste disposal protocols established by your institution and local environmental regulatory agencies. The following is a general, step-by-step procedure to guide this process:

Step 1: Waste Identification and Segregation

  • Identify: Classify all waste containing this compound as hazardous chemical waste. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, tubes, gloves).

  • Segregate: Do not mix this compound waste with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's waste management plan.

Step 2: Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or lab contact

Step 3: Storage of Waste

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.

  • Conditions: Keep the container tightly closed except when adding waste. Ensure the storage area is secure and away from drains, water sources, or soil to prevent environmental contamination.[1]

Step 4: Arranging for Disposal

  • Contact EHS: When the waste container is full or has reached the maximum allowable accumulation time according to your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.

Step 5: Personal Protective Equipment (PPE)

  • Gloves: Wear protective gloves when handling this compound waste.[1]

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Lab Coat: Wear a lab coat or other impervious clothing to protect your skin.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound waste B Is the waste contaminated with this compound? A->B C Classify as Hazardous Chemical Waste B->C  Yes J Dispose as Non-Hazardous Waste (per institutional guidelines) B->J  No D Use Designated, Labeled Hazardous Waste Container C->D E Store in Satellite Accumulation Area D->E F Is container full or accumulation time limit reached? E->F F->E  No G Contact EHS for Waste Pickup F->G  Yes H Complete Waste Disposal Documentation G->H I End: Waste Transferred to EHS H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling VO-Ohpic Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor PTEN. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your experimental results.

Immediate Safety and Hazard Information

This compound presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Hazard Mitigation

A summary of the required PPE and key hazard data is provided in the table below.

CategoryRequired Equipment/ProcedureHazard StatementPrecautionary Statement
Eye Protection Safety goggles with side-shieldsH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hand Protection Protective glovesH315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Skin and Body Protection Impervious clothingH315: Causes skin irritationP280: Wear protective clothing. P362+P364: Take off contaminated clothing and wash it before reuse.
Respiratory Protection Suitable respirator (when ventilation is inadequate)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Ingestion Hazard Do not eat, drink, or smoke when using this product.H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key stages, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work in a well-ventilated area (e.g., fume hood) A->B C Weigh the required amount of this compound B->C D Prepare stock solution (e.g., in DMSO) C->D E Perform in vitro or in vivo experiment D->E F Decontaminate work surfaces E->F G Dispose of waste in accordance with local regulations F->G H Remove and properly store or dispose of PPE G->H I Wash hands thoroughly H->I

References

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